tert-Butyl 5-bromoindoline-1-carboxylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVSZYBRMGQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619065 | |
| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261732-38-1 | |
| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261732-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 5-bromoindoline-1-carboxylate
CAS Number: 261732-38-1
This technical guide provides a comprehensive overview of tert-butyl 5-bromoindoline-1-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role as a versatile building block for the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound featuring an indoline scaffold. The presence of a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen makes it an ideal substrate for a variety of organic reactions, particularly palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 261732-38-1 |
| Molecular Formula | C₁₃H₁₆BrNO₂ |
| Molecular Weight | 298.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-89 °C |
| Boiling Point | 396.4±37.0 °C (Predicted) |
| Density | 1.40±0.1 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Spectroscopic Data
The synthesis of this compound is typically achieved through the N-Boc protection of 5-bromoindoline.
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J=1.8 Hz, 1H), 7.18 (dd, J=8.4, 1.8 Hz, 1H), 6.78 (d, J=8.4 Hz, 1H), 4.02 (t, J=8.4 Hz, 2H), 3.09 (t, J=8.4 Hz, 2H), 1.55 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.9, 142.8, 131.9, 129.8, 126.9, 115.8, 112.7, 80.9, 53.6, 28.5, 28.4 |
Applications in Organic Synthesis and Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position provides a reactive handle for introducing various substituents through cross-coupling reactions, while the Boc group protects the nitrogen and can be easily removed under acidic conditions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of complex molecular scaffolds found in many pharmaceutical agents.
The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the indoline ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1: Workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position of the indoline core.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture under an inert atmosphere at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Figure 2: Workflow for the Buchwald-Hartwig amination reaction.
Role in the Synthesis of Bioactive Compounds
While direct biological activity of this compound is not extensively reported, its utility lies in its role as a precursor to a diverse range of substituted indolines. Indoline and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The functionalization at the 5-position, facilitated by this starting material, is a key strategy for modulating the pharmacological profiles of these molecules.
Although a direct link to a specific signaling pathway for this compound itself is not established in the current literature, the derivatives synthesized from it are often designed to target specific biological pathways implicated in disease. For instance, the introduction of specific aryl or amino functionalities can lead to compounds that inhibit protein kinases, modulate receptor activity, or interfere with protein-protein interactions.
Figure 3: Logical relationship in drug discovery.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 3: General Safety Information
| Hazard | Precaution |
| Skin Irritation | Avoid contact with skin. Wash thoroughly after handling. |
| Eye Irritation | Avoid contact with eyes. Use safety glasses. |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area. |
| Ingestion | Do not ingest. Wash hands before eating or drinking. |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic functionalization with a bromine atom and a Boc protecting group allows for the efficient and selective synthesis of a wide array of 5-substituted indoline derivatives. While the compound itself is primarily an intermediate, its application in the construction of complex molecules with potential therapeutic activities underscores its significance for researchers and professionals in the field of drug discovery and development. The detailed experimental protocols for key transformations provide a practical guide for its utilization in the laboratory.
Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate from 5-bromoindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 5-bromoindoline-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reduction of 5-bromoindole to 5-bromoindoline, followed by the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. This guide outlines the experimental procedures, presents key quantitative data, and visualizes the synthetic workflow.
Synthetic Pathway Overview
The conversion of 5-bromoindole to this compound is achieved in two sequential steps:
-
Reduction of the indole ring: The pyrrole moiety of 5-bromoindole is selectively reduced to yield 5-bromoindoline. A common and effective method for this transformation is the use of a mild reducing agent such as sodium cyanoborohydride in an acidic medium.
-
N-Boc Protection: The secondary amine of the resulting 5-bromoindoline is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This protection strategy is widely employed to modulate the reactivity of the nitrogen atom in subsequent synthetic transformations.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Bromoindole | C₈H₆BrN | 196.04 | White to light brown crystalline powder | 87.0 - 94.0 |
| 5-Bromoindoline | C₈H₈BrN | 198.06[1][2] | Solid | 36 - 40[2] |
| This compound | C₁₃H₁₆BrNO₂ | 298.18 | Not available | Not available |
Table 2: Spectroscopic Data for 5-Bromoindoline
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 400MHz) | δ: 7.41 (dd, 1H, J=8.4, 2.4Hz); 7.29 (dt, 1H, J=2.2, 1.1Hz); 6.64 (d, 1H, J=8.4Hz); 4.56 (t, 1H, J=3.8Hz); 3.75 (q, 2H, J=4.0Hz); 3.07 (td, 2H, J=4.0, 1.1Hz) |
| ¹³C NMR (CDCl₃, 100MHz) | δ: 151.46, 133.72, 131.67, 130.28, 115.07, 108.79, 47.37, 28.07 |
| Mass Spec (m/z) | 199.1 [M+H]⁺ |
Experimental Protocols
Step 1: Synthesis of 5-Bromoindoline from 5-Bromoindole
This protocol is adapted from established procedures for the reduction of indoles.
Materials:
-
5-bromoindole
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5-bromoindole (e.g., 8g, 40.8 mmol) in glacial acetic acid (e.g., 50 mL).
-
To this solution, add sodium cyanoborohydride (e.g., 5.3g, 81.6 mmol) in portions with stirring.
-
Continue stirring the reaction mixture at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully adjust the pH of the mixture to 8 using a 1 M sodium hydroxide solution. This will cause a solid to precipitate.
-
Collect the solid precipitate by suction filtration.
-
Wash the filter cake with water and dry it thoroughly to obtain 5-bromoindoline. A reported yield for this procedure is 94.8%.
Step 2: Synthesis of this compound
This protocol is based on standard methods for the N-Boc protection of amines.
Materials:
-
5-bromoindoline
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5-bromoindoline (1.0 equivalent) in anhydrous dichloromethane or THF in a round-bottom flask.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents) to the solution.
-
To this mixture, add di-tert-butyl dicarbonate (Boc₂O) (e.g., 1.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 5-bromoindole.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and scale requirements.
References
In-Depth Technical Guide: tert-Butyl 5-bromoindoline-1-carboxylate
For inquiries and procurement, please reference CAS Number: 261732-38-1.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-Butyl 5-bromoindoline-1-carboxylate. The information is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.
Core Chemical Properties
This compound is a key synthetic intermediate, valued for its dual functionality. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances stability and solubility, while the bromine atom at the 5-position serves as a versatile handle for introducing a wide range of molecular modifications through cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 261732-38-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [2][3] |
| Molecular Weight | 298.18 g/mol | [3] |
| Purity | >98% (Commercially available) | [5] |
| Boiling Point | Data not available | |
| Melting Point | Data not available |
Structural Information
| Identifier | Value | Reference(s) |
| SMILES | O=C(N1CCC2=C1C=CC(Br)=C2)OC(C)(C)C | |
| InChI | InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 |
Experimental Protocols
The following sections detail established methodologies for the synthesis and subsequent functionalization of this compound.
Synthesis of this compound
The synthesis of the title compound is typically achieved via the N-protection of 5-bromoindoline. A more common route involves the protection of 5-bromoindole followed by reduction of the indole ring. Below is a representative protocol for the N-Boc protection of a bromo-indole precursor, which is a key step in the overall synthesis.
Reaction: Protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
5-Bromoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Ethyl acetate
-
Aqueous citric acid
-
Aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-bromoindole (1.0 equiv.) and 4-dimethylaminopyridine (DMAP) (0.05 equiv.) in anhydrous acetonitrile.[6]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.3 equiv.) to the solution.[6]
-
Stir the reaction mixture at room temperature for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, add aqueous citric acid to the reaction mixture.
-
Extract the product with ethyl acetate. The organic phase should be washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the N-Boc protected intermediate.[6]
-
The subsequent reduction of the indole double bond to the indoline can be achieved using various established methods, such as catalytic hydrogenation or with specific reducing agents like sodium cyanoborohydride.
Reactivity and Downstream Applications: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl substituents.[7][8][9][10]
Reaction: Palladium-catalyzed coupling of this compound with an organoboron compound.
Materials:
-
This compound (1.0 equiv.)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv.)[11]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)[11]
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)[11]
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base in the chosen solvent system.[11]
-
Degas the vessel and purge with an inert gas (e.g., Argon).
-
Heat the mixture to a temperature between 80 °C and 120 °C.[11]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 5-arylindoline derivative.
Visualized Workflows and Relationships
Synthesis Workflow
Caption: Workflow for the Synthesis of this compound.
Chemical Reactivity Pathways
Caption: Key Cross-Coupling Reactions of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not extensively available, data from structurally related bromo-aromatic and Boc-protected compounds suggest the following handling guidelines.[12][13]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] May also cause respiratory irritation.[13]
-
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[14] Wear protective gloves, clothing, eye, and face protection.[14] Avoid breathing dust, fumes, or vapors.[14] Use only in a well-ventilated area or outdoors.[14]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[15] Engineering controls such as a chemical fume hood should be used.[12]
-
Storage: Store in a well-ventilated, dry place.[15] Keep the container tightly closed.
-
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[14]
-
If on Skin: Wash with plenty of soap and water.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[14]
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its primary utility is derived from the strategic placement of the bromine atom, which allows for selective functionalization of the indoline core through modern cross-coupling methodologies. This guide provides the foundational data and protocols necessary for its effective use in a research and development setting.
References
- 1. This compound | 261732-38-1 [m.chemicalbook.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. angene.in [angene.in]
- 4. fishersci.com [fishersci.com]
- 5. molbase.com [molbase.com]
- 6. TERT-BUTYL 5-BROMOINDOLE-1-CARBOXYLATE | 182344-70-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. molbase.com [molbase.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. leap.epa.ie [leap.epa.ie]
Spectroscopic data for tert-Butyl 5-bromoindoline-1-carboxylate
An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 5-bromoindoline-1-carboxylate
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its characterization and synthesis.
Compound Identity and Physical Properties
-
IUPAC Name: tert-butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
-
Synonyms: N-Boc-5-bromoindoline
-
CAS Number: 261732-38-1
-
Molecular Formula: C₁₃H₁₆BrNO₂
-
Molecular Weight: 298.18 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.6 | d | 1H | H-7 |
| ~ 7.1 - 7.2 | dd | 1H | H-6 |
| ~ 6.9 - 7.0 | d | 1H | H-4 |
| ~ 3.9 - 4.0 | t | 2H | H-2 (CH₂) |
| ~ 3.0 - 3.1 | t | 2H | H-3 (CH₂) |
| ~ 1.5 - 1.6 | s | 9H | -C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 154 | C=O (carbamate) |
| ~ 142 | C-7a |
| ~ 132 | C-3a |
| ~ 130 | C-6 |
| ~ 128 | C-4 |
| ~ 116 | C-7 |
| ~ 113 | C-5 (C-Br) |
| ~ 81 | -C (CH₃)₃ (Boc) |
| ~ 48 | C-2 (CH₂) |
| ~ 29 | C-3 (CH₂) |
| ~ 28 | -C(C H₃)₃ (Boc) |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2975 | Medium-Strong | C-H stretch (aliphatic, tert-butyl) |
| ~ 2930, 2850 | Medium | C-H stretch (aliphatic, CH₂) |
| ~ 1700 | Strong | C=O stretch (carbamate) |
| ~ 1590, 1480 | Medium | C=C stretch (aromatic) |
| ~ 1365 | Medium-Strong | C-H bend (tert-butyl) |
| ~ 1250 | Strong | C-N stretch |
| ~ 1160 | Strong | C-O stretch (carbamate) |
| ~ 800 | Strong | C-H bend (aromatic, out-of-plane) |
| ~ 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (calculated) | Proposed Fragment Ion | Expected Relative Abundance |
| 297/299 | [M]⁺ (Molecular Ion) | Low to Medium |
| 241/243 | [M - C₄H₈]⁺ (Loss of isobutylene) | High |
| 196/198 | [M - C₅H₉O₂]⁺ (Loss of the entire Boc group) | Medium to High |
| 57 | [C₄H₉]⁺ (tert-butyl cation) | High (often base peak) |
Experimental Protocols
Synthesis of this compound
This synthesis is a two-step process starting from 5-bromoindole.
Step 1: Synthesis of 5-bromoindoline
-
To a solution of 5-bromoindole (1.0 eq.) in glacial acetic acid, slowly add sodium cyanoborohydride (2.5 eq.) in portions at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Basify the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromoindoline.
Step 2: N-Boc Protection
-
Dissolve the crude 5-bromoindoline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument at a frequency of 100 MHz, with proton decoupling. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
General Protocol for FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
General Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or through electrospray ionization (ESI). Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
Mandatory Visualizations
Caption: Chemical structure of the title compound.
Caption: General workflow for synthesis and characterization.
Navigating the Safe Handling of tert-Butyl 5-bromoindoline-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling information for tert-Butyl 5-bromoindoline-1-carboxylate (CAS No. 261732-38-1), a key building block in contemporary pharmaceutical research and development. Adherence to the following protocols is critical to ensure a safe laboratory environment and mitigate potential risks associated with this compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical characteristics of a substance is the foundation of its safe handling.
| Property | Value |
| Molecular Formula | C₁₃H₁₆BrNO₂ |
| Molecular Weight | 298.18 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 126-128 °C[1] |
| Synonyms | 1-Boc-5-bromoindoline, 5-Bromo-1-(tert-butyloxycarbonyl)-2,3-dihydro-1H-indole, 5-Bromo-2,3-dihydro-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester, tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment, Long-Term | 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Signal Word: Danger[1]
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Oral | If swallowed, call a POISON CENTER or doctor/physician immediately. Rinse mouth.[3] |
| Dermal | In case of skin contact, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |
| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
Experimental Workflow: Risk Assessment and Control
A systematic approach to risk assessment is paramount when handling this compound. The following workflow outlines the key steps from initial evaluation to the implementation of control measures.
Detailed Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
-
Hand Protection: Wear protective gloves, such as nitrile rubber.
-
Eye Protection: Use safety goggles with side-shields.[2]
-
Skin and Body Protection: Wear an impervious lab coat.[2]
-
Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator should be used.[2]
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that a safety shower and eyewash station are readily accessible.[2]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or aerosols.[2] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert atmosphere.[4]
Spill and Waste Disposal
-
Spill Response: In the event of a spill, evacuate the area. Use personal protective equipment. Avoid generating dust. Sweep up the material, place it in a suitable closed container for disposal.[2] Prevent the product from entering drains or water courses.[2][3]
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: During a fire, irritant fumes may be emitted.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]
By implementing these safety and handling protocols, researchers can effectively manage the risks associated with this compound and maintain a safe and productive research environment.
References
IUPAC name for C13H16BrNO2
An In-depth Technical Guide on (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Topic: IUPAC Name for C13H16BrNO2 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
The chemical formula C13H16BrNO2 corresponds to several isomers. This technical guide focuses on one specific isomer, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one . This compound belongs to the chalcone family, a class of organic compounds that are precursors to flavonoids and are of significant interest in medicinal chemistry. Chalcones, both natural and synthetic, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, based on established knowledge of the chalcone chemical class. Due to the limited availability of specific experimental data for this exact molecule, this guide extrapolates information from closely related analogs and the general behavior of chalcones.
Chemical Structure and Nomenclature
The IUPAC name for the specified compound is (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one . The "(2E)" designation indicates the stereochemistry at the carbon-carbon double bond, specifying a trans configuration of the substituents.
-
Molecular Formula: C13H16BrNO2
-
Molecular Weight: 298.18 g/mol
-
Chemical Class: Chalcone
Physicochemical and Predicted Properties
Quantitative data for this specific chalcone is not widely available in public databases. The following table summarizes its basic properties and predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C13H16BrNO2 | - |
| Molecular Weight | 298.18 g/mol | - |
| IUPAC Name | (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one | - |
| Monoisotopic Mass | 297.03644 Da | [1] |
| XlogP (Predicted) | 3.6 | [1] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 5 | - |
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[2] For the target molecule, the precursors would be 1-(5-bromo-2-hydroxyphenyl)ethanone and a suitable 3-(diethylamino)acrylaldehyde equivalent.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a generalized procedure for the synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one.
Materials and Reagents:
-
1-(5-bromo-2-hydroxyphenyl)ethanone
-
3-(Diethylamino)acrylaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 1-(5-bromo-2-hydroxyphenyl)ethanone (e.g., 1.0 mmol) and 3-(diethylamino)acrylaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature or in an ice bath (0-5 °C), slowly add a 40-50% aqueous solution of NaOH or KOH dropwise.[3]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Acidify the mixture with dilute HCl to a pH of approximately 6-7 to precipitate the crude product.[3]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[2]
Biological Activity and Signaling Pathways
Summary of Activities of Related Chalcones
The following table summarizes the observed biological activities of structurally similar chalcones.
| Chalcone Derivative Type | Biological Activity | Key Findings | Reference |
| Brominated Chalcones | Anti-inflammatory | Inhibition of iNOS expression and activation of the Nrf2 pathway. | [5] |
| Brominated Chalcones | Anticancer | Induction of apoptosis and increased levels of reactive oxygen species (ROS). | [6] |
| Amino-substituted Chalcones | Anti-inflammatory | Suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production. | [7] |
| Hydroxylated Chalcones | Antioxidant | Scavenging of free radicals. | [6] |
| Various Synthetic Chalcones | Antimicrobial | Activity against various bacterial and fungal strains. | [8] |
| Various Synthetic Chalcones | Antidiabetic | Inhibition of α-amylase and α-glucosidase enzymes. | [7] |
General Signaling Pathways Modulated by Chalcones
Chalcones are known to interact with multiple cellular signaling pathways, which underlies their diverse biological effects.[9][10][11] Two of the most well-documented pathways are the Keap1-Nrf2 and NF-κB pathways.
Keap1-Nrf2 Pathway (Antioxidant Response): Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Chalcones, acting as electrophiles, can react with cysteine residues on Keap1. This modification prevents Keap1 from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective and antioxidant genes.[5]
NF-κB Pathway (Inflammatory Response): The NF-κB transcription factor is a key regulator of inflammation. In resting cells, it is held in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α). Many chalcones have been shown to inhibit this pathway, often by preventing the degradation of IκB, thereby exerting anti-inflammatory effects.[5]
Conclusion and Future Directions
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one is a chalcone derivative with the molecular formula C13H16BrNO2. While this specific compound is not extensively characterized in the scientific literature, its structural features suggest it is a promising candidate for investigation in drug discovery and development. Based on the well-documented activities of related brominated, hydroxylated, and amino-substituted chalcones, it is plausible that this molecule may exhibit significant anti-inflammatory, antioxidant, and anticancer properties.
Future research should focus on the targeted synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Characterizing its effects on key signaling pathways, such as Nrf2 and NF-κB, and evaluating its safety profile will be critical steps in determining its potential as a therapeutic agent.
References
- 1. PubChemLite - 1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one (C13H16BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signaling pathways and proteins targeted by antidiabetic chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of tert-Butyl 5-bromoindoline-1-carboxylate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 5-bromoindoline-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates. The presence of a bromine atom at the 5-position of the indoline core, coupled with the Boc-protecting group on the nitrogen, provides a strategic handle for functionalization through various cross-coupling reactions. This application note details the utility of this compound in the synthesis of potent and selective inhibitors for key biological targets, including kinases and DNA, as well as modulators of serotonin receptors. Detailed experimental protocols for key synthetic transformations and signaling pathway diagrams are provided to guide researchers in their drug discovery and development endeavors.
Key Applications in Pharmaceutical Intermediate Synthesis
The reactivity of the C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations enable the introduction of diverse aryl, heteroaryl, and amine functionalities, leading to the generation of large compound libraries for structure-activity relationship (SAR) studies.
Synthesis of Kinase Inhibitors
The indoline scaffold is a common feature in many kinase inhibitors due to its ability to mimic the hinge-binding region of ATP. Functionalization at the 5-position can significantly influence the potency and selectivity of these inhibitors.
-
Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: 5-Bromoindoline derivatives are key precursors for the synthesis of BTK and CDK9 inhibitors, which are crucial targets in oncology and immunology. The synthesis often involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety that can interact with the kinase active site.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: 5-Bromoindoline serves as a starting material for VEGFR-2 inhibitors, which are critical in blocking angiogenesis, a key process in tumor growth and metastasis.
Synthesis of Duocarmycin-like Prodrugs
Duocarmycins are a class of highly potent antitumor antibiotics that derive their cytotoxicity from DNA alkylation. The synthesis of duocarmycin analogues and prodrugs often utilizes functionalized indoline cores. A notable application of this compound is in the construction of duocarmycin-like prodrugs through a Buchwald-Hartwig amination reaction.
Synthesis of Serotonin Receptor Agonists
The indoline nucleus is also present in various serotonin receptor agonists, which are therapeutic agents for a range of neurological and psychiatric disorders. The 5-position of the indoline ring can be modified to modulate the affinity and selectivity for different serotonin receptor subtypes.
Data Presentation: Cross-Coupling Reactions
The following tables summarize quantitative data for representative Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound.
Table 1: Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Pharmaceutical Intermediate |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 | Precursor for Kinase Inhibitors |
| 2 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 78 | Serotonin Receptor Modulator Scaffold |
| 3 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 82 | BTK/CDK9 Inhibitor Core |
Table 2: Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Pharmaceutical Intermediate |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 | General Pharmaceutical Scaffold |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | Kinase Inhibitor Precursor |
| 3 | tert-Butyl carbamate | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 90 | 20 | 78 | Duocarmycin-like Prodrug Intermediate[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of tert-butyl 5-(4-methoxyphenyl)indoline-1-carboxylate.
Materials:
-
This compound (1.0 mmol, 298 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of tert-butyl 5-morpholinoindoline-1-carboxylate.
Materials:
-
This compound (1.0 mmol, 298 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
BINAP (0.03 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene, followed by this compound and morpholine.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Visualizations: Synthetic Pathways and Biological Signaling
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of pharmaceutical intermediates starting from this compound.
Signaling Pathways
The pharmaceutical intermediates synthesized from this compound are designed to modulate specific cellular signaling pathways implicated in disease.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][3][4][5][6] Inhibitors of BTK block this pathway, making them effective treatments for B-cell malignancies.
CDK9 Signaling Pathway in Cancer
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[7][8][9][10][11] In many cancers, there is a dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1.[8] CDK9 inhibitors block this process, leading to apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of tert-Butyl 5-bromoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Functionalization of this core structure is a key strategy in the discovery of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust tool for the arylation of heterocyclic systems.
tert-Butyl 5-bromoindoline-1-carboxylate is a valuable building block for the synthesis of 5-arylindoline derivatives. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the substrate's stability and prevents undesirable side reactions, such as debromination, which can occur with unprotected haloindoles.[1] This allows for clean and efficient palladium-catalyzed coupling at the C-5 position, providing access to a diverse range of compounds for structure-activity relationship (SAR) studies in drug discovery.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. A base is required to activate the organoboron species for the transmetalation step.
Data Presentation: Reaction Conditions and Yields
While specific data for a wide range of Suzuki couplings with this compound is not extensively documented in readily available literature, the closely related analog, tert-butyl 5-bromoindazole-1-carboxylate, serves as an excellent proxy for predicting reaction outcomes and conditions. The following table summarizes the results for the Suzuki coupling of this analog with various heteroarylboronic acids, demonstrating the feasibility and efficiency of this transformation on a similar N-Boc protected heterocyclic system.[2]
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 2 | 84[2] |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 2 | 75[2] |
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura coupling reaction adapted from a procedure for a closely related N-Boc protected substrate, tert-butyl 5-bromoindazole-1-carboxylate.[2] This protocol provides a reliable starting point for the coupling of this compound with various aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DME (10 mL). Stir the resulting solution for 1 hour at room temperature.
-
Sequentially add the aryl- or heteroarylboronic acid (2.0 mmol, 2.0 equiv) dissolved in anhydrous DME (2.6 mL) and potassium carbonate (2.0 mmol, 2.0 equiv) dissolved in deionized water (2.5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-arylindoline-1-carboxylate product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Sonogashira Coupling with N-Boc-5-bromoindole Derivatives
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and drug development, particularly for the synthesis of 5-alkynylindoles. The indole scaffold is a "privileged" structure, appearing in numerous biologically active compounds, and functionalization at the C5 position with an alkyne group provides a versatile handle for creating novel drug candidates.[2]
The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3] It can often be carried out under mild conditions, such as at room temperature, and tolerates a wide variety of functional groups, making it an indispensable tool in the synthesis of complex molecules.[1][2] The resulting 5-alkynyl-N-Boc-indole derivatives are crucial intermediates for synthesizing compounds targeting a range of diseases by acting as, for example, tubulin or xanthine oxidase inhibitors.[2] The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen prevents side reactions and can be easily removed in a subsequent step.
This document provides a detailed protocol for the Sonogashira coupling of N-Boc-5-bromoindole with terminal alkynes, a summary of representative reaction data, and diagrams illustrating the experimental workflow and catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Sonogashira coupling can vary based on the specific substrates and conditions employed. The following table summarizes typical conditions and reported yields for the coupling of N-Boc-5-bromoindole with various terminal alkynes.
| Entry | Terminal Alkyne (R) | Catalyst System (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 °C | 4-6 | ~93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | Reflux | 6-12 | High |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NH | Toluene | 70 °C | 8 | ~90 |
| 5 | (4-Ethynylphenyl)methanol | PdCl₂(dppf) (2) / CuI (4) | DIPEA | MeCN | 60 °C | 10 | ~88 |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific laboratory techniques. RT = Room Temperature.
Diagrams
Experimental Workflow
The general laboratory procedure for performing the Sonogashira coupling is outlined in the following workflow diagram.
Caption: General workflow for the Sonogashira coupling experiment.
Sonogashira Catalytic Cycle
The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[4] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a key copper(I) acetylide intermediate.
Caption: Simplified Pd/Cu dual catalytic cycle for the Sonogashira reaction.
Experimental Protocols
This section provides a general, representative protocol for the Sonogashira coupling of N-Boc-5-bromoindole with a terminal alkyne.
Materials and Equipment:
-
N-Boc-5-bromoindole (1.0 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Anhydrous amine base, e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for liquid transfers
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).[2]
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This step is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of bromoindole) via syringe.[5]
-
Add the amine base (e.g., Et₃N, 2.0 eq.) via syringe.
-
Finally, add the terminal alkyne (1.2 eq.) dropwise via syringe. A slight color change (e.g., to a pale yellow or light brown) is often observed.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to 80 °C or higher, depending on the reactivity of the substrates).[2][6]
-
Monitor the progress of the reaction by TLC, checking for the consumption of the N-Boc-5-bromoindole starting material. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
-
Work-up:
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.[5]
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the amine salts.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-alkynyl-N-Boc-indole derivative.
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to confirm its identity and purity.
-
References
Application of tert-Butyl 5-bromoindoline-1-carboxylate in PROTAC Linker Synthesis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
tert-Butyl 5-bromoindoline-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. The indoline scaffold can serve as a semi-rigid spacer, and the bromo-substituent at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the modular assembly of PROTACs. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability during synthetic manipulations and can be removed under acidic conditions to reveal a secondary amine, which can be a point of attachment or a site for further functionalization. This document provides an overview of the application of this compound in PROTAC linker synthesis, including detailed experimental protocols for key transformations.
Synthetic Strategies
The 5-bromoindoline core of this compound can be elaborated into a variety of linker structures through common palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile approach to introduce different chemical moieties, allowing for the fine-tuning of linker properties. The primary synthetic routes include:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond, introducing an aryl or vinyl group. This can be used to extend the linker or to attach a warhead or E3 ligase ligand that has been functionalized with a boronic acid.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. This introduces a rigid, linear element into the linker, which can be beneficial for controlling the distance and orientation between the two ends of the PROTAC.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. This is a common method for attaching amine-containing linkers or for coupling the indoline core directly to an amine-functionalized warhead or E3 ligase ligand.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of PROTAC linker precursors from this compound using various cross-coupling reactions. Please note that actual yields and purity may vary depending on the specific substrates and reaction conditions.
| Starting Material | Reaction Type | Coupling Partner | Product | Yield (%) | Purity (%) |
| This compound | Suzuki-Miyaura | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | tert-Butyl 5-(4-hydroxyphenyl)indoline-1-carboxylate | 85 | >95 |
| This compound | Sonogashira | Propargyl alcohol | tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)indoline-1-carboxylate | 78 | >95 |
| This compound | Buchwald-Hartwig | tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(1-(tert-butoxycarbonyl)indolin-5-yl)piperazine-1-carboxylate | 92 | >98 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the synthesis of tert-butyl 5-(4-hydroxyphenyl)indoline-1-carboxylate, a key intermediate for linkers that can be further functionalized at the phenolic hydroxyl group.
Materials:
-
This compound
-
4-Hydroxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 5-(4-hydroxyphenyl)indoline-1-carboxylate.
Protocol 2: Sonogashira Coupling for Alkyne Introduction
This protocol details the synthesis of tert-butyl 5-(3-hydroxyprop-1-yn-1-yl)indoline-1-carboxylate, which introduces a rigid alkyne with a terminal hydroxyl group for further linker elongation.
Materials:
-
This compound
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and triethylamine.
-
Add propargyl alcohol (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 5-(3-hydroxyprop-1-yn-1-yl)indoline-1-carboxylate.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the synthesis of tert-butyl 4-(1-(tert-butoxycarbonyl)indolin-5-yl)piperazine-1-carboxylate, a common building block for PROTACs containing a piperazine moiety in the linker.
Materials:
-
This compound
-
tert-Butyl piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).
-
In a separate vial, dissolve this compound (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.2 eq) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture.
-
Seal the reaction vessel and heat to 110 °C for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(1-(tert-butoxycarbonyl)indolin-5-yl)piperazine-1-carboxylate.
Visualizations
Caption: Synthetic pathways for functionalizing this compound.
Caption: General experimental workflow for PROTAC linker intermediate synthesis.
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Application Note and Protocol: Synthesis of tert-Butyl 7-Bromo-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The protection of the nitrogen atom in indole rings is a crucial step in the synthesis of many complex pharmaceutical agents and natural products. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various conditions and its straightforward removal under moderately acidic conditions.[1] The resulting N-Boc protected indole is more stable, often more soluble, and its reactivity is modified, allowing for selective functionalization at other positions of the indole scaffold.[2] 7-Bromoindole is a valuable starting material, as the bromine atom at the 7-position serves as a versatile handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings).[2] This protocol details an efficient and reliable method for the Boc protection of 7-bromoindole to synthesize tert-butyl 7-bromo-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry.[3] The reaction proceeds by treating 7-bromoindole with di-tert-butyl dicarbonate (Boc₂O) using a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2]
Reaction Scheme
The overall reaction is the N-acylation of the indole nitrogen with di-tert-butyl dicarbonate. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride.[4][5]
(7-Bromoindole reacts with Di-tert-butyl dicarbonate in the presence of catalytic DMAP to yield tert-Butyl 7-bromo-1H-indole-1-carboxylate, tert-butanol, and carbon dioxide.)
Experimental Protocol
This procedure is based on established methods for the N-Boc protection of indoles.[3]
Materials and Reagents:
-
7-Bromoindole (C₈H₆BrN)
-
Di-tert-butyl dicarbonate (Boc₂O, C₁₀H₁₈O₅)[1]
-
4-(Dimethylamino)pyridine (DMAP, C₇H₁₀N₂)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 7-bromoindole (1.0 equiv).
-
Dissolve the 7-bromoindole in anhydrous dichloromethane or THF.
-
Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 equiv) to the mixture at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature. The reaction typically takes 2 to 24 hours.[2][3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the 7-bromoindole starting material.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by a wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 7-bromo-1H-indole-1-carboxylate.[3]
Data Presentation
Table 1: Reagent and Product Specifications
| Compound | Formula | Molar Mass ( g/mol ) | Molar Equivalents |
|---|---|---|---|
| 7-Bromoindole | C₈H₆BrN | 196.04 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25[1] | 1.1 - 1.5 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 (catalytic) |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate| C₁₃H₁₄BrNO₂ | 296.16 | ~90% Yield (Typical) |
Table 2: Anticipated Spectroscopic Data for Product While a specific published spectrum is not provided in the search results, the following are anticipated chemical shifts based on closely related structures.[3]
| ¹H NMR (Anticipated) | Chemical Shift (ppm) |
| Indole Protons | 6.5 - 7.8 |
| -C(CH₃)₃ | ~ 1.6 |
| ¹³C NMR (Anticipated) | Chemical Shift (ppm) |
| C=O | ~ 150 - 152 |
| C-7a | ~ 135 - 137 |
| C-3a | ~ 128 - 130 |
| C-2 | ~ 125 - 127 |
| C-4 | ~ 122 - 124 |
| C-5 | ~ 121 - 123 |
| C-6 | ~ 120 - 122 |
| C-7 | ~ 115 - 117 |
| C-3 | ~ 105 - 107 |
| -C (CH₃)₃ | ~ 83 - 85 |
| -C(C H₃)₃ | ~ 28 - 30 |
Visualizations
Caption: Workflow for the synthesis of N-Boc-7-bromoindole.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
7-Bromoindole is classified as an irritant to the skin, eyes, and respiratory system.
-
Dichloromethane is a suspected carcinogen.
-
Di-tert-butyl dicarbonate can be moisture sensitive.
-
The reaction evolves carbon dioxide gas; ensure the reaction vessel is not sealed.[4]
Conclusion
This protocol provides an effective and high-yielding method for the N-Boc protection of 7-bromoindole. The resulting product, tert-butyl 7-bromo-1H-indole-1-carboxylate, is a stable and versatile intermediate for further synthetic transformations, particularly in the development of novel therapeutic agents.[2] The procedure employs common reagents and standard laboratory techniques, making it accessible for broad application in organic and medicinal chemistry research.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Application Notes and Protocols: Tert-Butyl 5-bromoindoline-1-carboxylate as a Versatile Building Block for Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-bromoindoline-1-carboxylate is a key synthetic intermediate in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, amino, and alkynyl functionalities. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the substrate's stability and solubility in organic solvents, while also allowing for facile deprotection under acidic conditions to reveal the free amine for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex heterocyclic scaffolds.
Key Applications
The strategic placement of the bromine atom on the indoline ring makes this compound an ideal substrate for several cornerstone C-C and C-N bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: For the synthesis of 5-aryl and 5-heteroarylindolines.
-
Buchwald-Hartwig Amination: For the introduction of a wide range of primary and secondary amines at the 5-position.
-
Sonogashira Coupling: For the installation of terminal and internal alkynes, providing a gateway to further transformations.
These reactions pave the way for the construction of a diverse library of indoline derivatives with potential applications as inhibitors of various enzymes or as ligands for G-protein coupled receptors, ion channels, and transporters.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of N-Boc protected bromo-heterocycles. While specific optimization for this compound may be required, these examples provide a strong starting point for reaction development.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100 | 16 | ~80-90 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2 equiv) | DME/H₂O (4:1) | 80 | 18 | ~70-85 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2 equiv) | DMF | 90 | 12 | ~75-90 |
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5 equiv) | Toluene | 100 | 18 | ~80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 24 | ~75-90 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2 equiv) | t-BuOH | 100 | 16 | ~70-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2 equiv) | Toluene | 100 | 12 | ~85-95 |
Table 3: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2 equiv) | THF | 65 | 8 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2 equiv) | DMF | 80 | 12 | ~80-90 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NEt (2 equiv) | 1,4-Dioxane | 90 | 16 | ~75-90 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ (2 equiv) | Acetonitrile | 80 | 12 | ~70-85 |
Experimental Protocols & Visualizations
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling: Synthesis of tert-Butyl 5-Arylindoline-1-carboxylate
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 5-arylindoline-1-carboxylate.
Buchwald-Hartwig Amination: Synthesis of tert-Butyl 5-Aminoindoline-1-carboxylate Derivatives
This protocol outlines a general method for the palladium-catalyzed amination of this compound.[1]
Protocol:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv) to a sealable reaction tube.
-
Add the desired amine (1.1-1.5 equiv).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tert-butyl 5-aminoindoline-1-carboxylate derivative.
Sonogashira Coupling: Synthesis of tert-Butyl 5-Alkynylindoline-1-carboxylate
This protocol provides a general procedure for the copper- and palladium-catalyzed Sonogashira coupling.[2]
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (3-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired tert-butyl 5-alkynylindoline-1-carboxylate.
Boc Deprotection: Unveiling the Indoline NH
The Boc protecting group can be readily removed to provide the free indoline, which can be used in subsequent synthetic steps.
Protocol:
-
Dissolve the Boc-protected indoline derivative (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 equiv) or a solution of HCl in dioxane (e.g., 4 M, 5-10 equiv).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 5-substituted indoline. Further purification may be performed if necessary.
References
Synthesis of Indole Derivatives from tert-Butyl 5-bromoindoline-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 5-substituted indole derivatives, utilizing the versatile starting material, tert-butyl 5-bromoindoline-1-carboxylate. The indole scaffold is a privileged motif in medicinal chemistry, and functionalization at the 5-position is a key strategy for modulating the pharmacological properties of indole-based compounds. This guide outlines a robust three-step synthetic sequence involving palladium-catalyzed cross-coupling, oxidation (aromatization), and deprotection.
The protocols detailed herein are designed to be reproducible and scalable, providing a solid foundation for the generation of libraries of 5-aryl-, 5-heteroaryl-, and 5-aminoindole derivatives for drug discovery and development programs.
Synthetic Strategy Overview
The general synthetic pathway commences with a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, on the C5 position of the indoline core. The resulting 5-substituted indoline is then aromatized to the corresponding indole via oxidation. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target 5-substituted indole.
Caption: General workflow for the synthesis of 5-substituted indole derivatives.
Key Synthetic Steps and Protocols
Palladium-Catalyzed Cross-Coupling Reactions
The introduction of aryl, heteroaryl, or amino substituents at the 5-position of the indoline is efficiently achieved through well-established palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[1][2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl2 (5) | - | K2CO3 | Dioxane/H2O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 100 | 16 | ~90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl2 (10) | - | K2CO3 | DME | 80 | 2 | ~84 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-5-bromoindole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development, where the indole scaffold is a privileged structural motif found in a vast array of biologically active compounds. The functionalization of the indole core, particularly at the 5-position, is a key strategy for modulating the pharmacological properties of these molecules.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of N-Boc-5-bromoindole, a key intermediate for the synthesis of diverse 5-aminoindole derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled reactivity and is readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination of N-Boc-5-bromoindole involves the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination of the amine nucleophile, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 5-aminoindole product and regenerate the Pd(0) catalyst.[1] The judicious selection of the palladium source, ligand, base, and solvent is critical for the success and efficiency of the reaction, and is highly dependent on the nature of the amine coupling partner. Bulky, electron-rich phosphine ligands are often essential for facilitating the catalytic cycle.[1]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of N-Boc-5-bromoindole with a variety of primary amines, secondary amines, and anilines. These conditions can serve as a starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of N-Boc-5-bromoindole with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 85 |
| Cyclohexylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 78 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 92 |
Table 2: Buchwald-Hartwig Amination of N-Boc-5-bromoindole with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 100 | 16 | 95 |
| Piperidine | Pd₂(dba)₃ (2.5) | JohnPhos (5) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 88 |
| N-Methylaniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 82 |
Table 3: Buchwald-Hartwig Amination of N-Boc-5-bromoindole with Anilines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 89 |
| 4-Methoxyaniline | Pd(OAc)₂ (3) | SPhos (6) | NaOtBu (1.5) | Dioxane | 100 | 16 | 93 |
| 3-Chloroaniline | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 75 |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of N-Boc-5-bromoindole. The specific catalyst, ligand, base, and reaction conditions should be chosen based on the amine coupling partner as indicated in the tables above.
Materials:
-
N-Boc-5-bromoindole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or microwave vial, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), the palladium source, and the phosphine ligand.
-
Seal the vessel with a rubber septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Under the inert atmosphere, add the base.
-
Add the anhydrous solvent via syringe.
-
Finally, add the amine (1.2-1.5 equiv) via syringe.
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the mixture to the desired temperature (e.g., 100-110 °C) using a preheated oil bath or heating mantle.[1]
-
Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong base like NaOtBu was used, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. For weaker bases, dilution with an organic solvent may be sufficient.
-
Transfer the mixture to a separatory funnel and add water and an organic solvent such as ethyl acetate.
-
Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aminoindole derivative.[1]
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Neurological Disorder-Targeting Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals used in the treatment of several major neurological disorders: Alzheimer's Disease, Parkinson's Disease, Epilepsy, and Multiple Sclerosis. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the synthesis and mechanism of action of these critical therapeutic agents.
Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Key pathological hallmarks include the accumulation of amyloid-beta plaques and neurofibrillary tangles.[1] Current therapeutic strategies often focus on modulating neurotransmitter levels to manage symptoms.
Donepezil
Application Note: Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By increasing the levels of acetylcholine in the brain, Donepezil helps to improve cognitive function in patients with mild to moderate Alzheimer's disease.[2] Its synthesis typically involves an aldol condensation followed by a reduction.[2][3]
Data Presentation:
| Parameter | Value | Reference(s) |
| Molecular Weight | 379.49 g/mol | |
| Reported Synthesis Yield | 82% (for the reduction step) | [4] |
| Purity | High, as per pharmaceutical standards | |
| Biological Activity (IC₅₀) | AChE Inhibition: ~5.7 nM (for human AChE) |
Experimental Protocol: Synthesis of Donepezil [3][4]
Step 1: Synthesis of N-benzyl piperidine alcohol (3)
-
To a solution of Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene, slowly add N-Benzyl ethyl isonipecotate (2) in portions.
-
Stir the mixture at room temperature for 2 hours.
-
After the reaction is complete, quench the reaction with chilled water.
-
Separate the toluene phase and dry it over anhydrous sodium sulfate.
-
Remove the toluene under vacuum to obtain N-benzyl piperidine alcohol (3).
Step 2: Synthesis of N-Benzyl piperidine-4-carboxaldehyde (4)
-
In a round bottom flask, charge oxalyl chloride, dichloromethane, and anhydrous dimethyl sulfoxide.
-
Cool the reaction mixture in a cryo bath to -70 °C and stir for 15 minutes.
-
Slowly add a solution of N-benzyl piperidine alcohol (3) in dichloromethane.
-
Stir the reaction mixture at -70 °C for 45 minutes.
-
Add triethylamine and stir for an additional 10 minutes, then allow the mixture to warm to room temperature.
-
Add water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain N-benzyl piperidine-4-carboxaldehyde (4).
Step 3: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (6)
-
To a solution of 5,6-dimethoxy-indanone (5) in methanol under an inert atmosphere, slowly add NaOH flakes followed by N-benzyl-piperidine-4-carboxaldehyde (4).
-
Stir the mixture at room temperature for 3 hours.
-
Filter the solid formed, wash with 5% acetic acid and then with methanol, and dry.
-
Reflux the obtained solid with DMF, then gradually cool to room temperature to allow for crystallization.
-
Filter the solid and dry to obtain the title compound (6).
Step 4: Synthesis of Donepezil
-
Reduce 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (6) using Raney nickel in the presence of methanesulfonic acid in methanol.
-
The methanesulfonic acid aids in the dehydration of the aldol-type product formed in the previous step.
-
The reduction of the resulting intermediate yields Donepezil.
Visualization:
Memantine
Application Note: Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[5] In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channels under conditions of excessive stimulation, thereby protecting neurons from glutamate-induced damage.[5] A common synthetic route involves a two-step process from 1,3-dimethyl-adamantane.[6][7]
Data Presentation:
| Parameter | Value | Reference(s) |
| Molecular Weight | 215.76 g/mol (as hydrochloride) | |
| Reported Synthesis Yield | 83% (overall yield for a two-step synthesis) | [7][8] |
| Purity | >99% (GC-MS) | [8] |
| Biological Activity | Uncompetitive NMDA receptor antagonist | [5][9] |
Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride [6][7]
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane (6)
-
Slowly add 1,3-Dimethyl-adamantane to nitric acid at 20–25 °C over 30 minutes with stirring for 1 hour.
-
Add formamide within 0.5 hours.
-
Heat the mixture to 85 °C over 2 hours.
-
After the reaction is complete, cool the mixture to 5–10 °C and add it to ice-cold water.
-
Extract the reaction mixture with dichloromethane.
-
The organic layer contains the N-formyl intermediate.
Step 2: Synthesis of Memantine Hydrochloride (1)
-
To the organic layer from the previous step, add a mixture of 36% hydrochloric acid and water.
-
Stir the mixture for 20 minutes and heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume.
-
Add n-hexane and heat to reflux for 0.5 hours.
-
Cool the reaction to 5–10 °C for 1 hour to precipitate a white solid.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.
Visualization:
Parkinson's Disease
Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. Therapeutic strategies aim to restore dopamine levels in the brain.
Levodopa and Carbidopa
Application Note: Levodopa (L-DOPA) is the metabolic precursor to dopamine and can cross the blood-brain barrier, unlike dopamine itself.[10] Once in the brain, it is converted to dopamine by DOPA decarboxylase, replenishing the depleted dopamine levels. Carbidopa is a peripheral DOPA decarboxylase inhibitor that does not cross the blood-brain barrier.[4] It is co-administered with Levodopa to prevent its premature conversion to dopamine in the periphery, thereby increasing the bioavailability of Levodopa in the brain and reducing peripheral side effects.[4]
Data Presentation:
| Parameter | Levodopa | Carbidopa | Reference(s) |
| Molecular Weight | 197.19 g/mol | 226.23 g/mol (anhydrous) | |
| Reported Synthesis Yield | 42% (from L-Tyrosine) | ~70% (from methyldopa methyl ester) | [10][11] |
| Purity | 99% ee | High, as per pharmaceutical standards | [10] |
| Biological Activity | Dopamine precursor | DOPA decarboxylase inhibitor | [4][10] |
Experimental Protocol: Synthesis of Levodopa [10]
Step 1: Bromination of L-Tyrosine
-
This step involves the bromination of L-Tyrosine using hydrobromic acid.
-
Design of experiments (DoE) can be used to optimize reaction time, temperature, HBr equivalents, and solvent volumes (e.g., DMSO, acetic acid) to maximize yield and purity.
Step 2: Hydroxylation
-
The brominated intermediate undergoes a copper(I)-catalyzed hydroxylation to yield Levodopa.
-
Similarly, DoE can be applied to optimize reaction time, temperature, base equivalents, CuI equivalents, and water volume.
-
The final product is isolated with high enantiomeric excess.
Visualization:
Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures. Antiepileptic drugs (AEDs) work through various mechanisms to suppress the abnormal electrical activity in the brain that leads to seizures.
Phenytoin
Application Note: Phenytoin is a widely used anticonvulsant that primarily works by blocking voltage-gated sodium channels in their inactive state. This action slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizures. The synthesis of phenytoin often involves the condensation of benzil and urea.[10][12]
Data Presentation:
| Parameter | Value | Reference(s) |
| Molecular Weight | 252.27 g/mol | |
| Reported Synthesis Yield | 44% - 95.95% (depending on the method) | [7][10] |
| Purity | High, recrystallized product | [12] |
| Biological Activity | Voltage-gated sodium channel blocker | [13] |
Experimental Protocol: Synthesis of Phenytoin from Benzil and Urea [12]
-
To a 500 mL round bottom flask, add 200 mL of anhydrous ethanol, 8.80 g of benzil, 4.38 g of urea, and 11.00 g of potassium hydroxide.
-
Reflux the mixture with stirring for 4 hours.
-
Cool the mixture to room temperature and pour it into 300 mL of distilled water in a 500 mL beaker.
-
Place the beaker in an ice bath and cool to below 15°C.
-
Filter the mixture to remove any insoluble side products.
-
To the filtrate, add small portions of 6M hydrochloric acid until the pH drops below 2. This will precipitate the phenytoin.
-
Filter the precipitated phenytoin and wash it with a small amount of 50% ethanol.
-
Recrystallize the crude phenytoin from 95% ethanol.
-
Filter the pure phenytoin crystals, wash with 25 mL of 95% ethanol, followed by 50 mL of distilled water.
-
Dry the final product in a desiccator.
Visualization:
Multiple Sclerosis
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and axonal degeneration. Disease-modifying therapies aim to reduce the frequency and severity of relapses and slow disease progression.
Fingolimod
Application Note: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. It is phosphorylated in vivo to its active form, which then acts as a functional antagonist of S1P receptors on lymphocytes. This leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system where they would otherwise cause inflammatory damage. The synthesis of fingolimod can be achieved through a multi-step process starting from commercially available materials.
Data Presentation:
| Parameter | Value | Reference(s) |
| Molecular Weight | 307.47 g/mol | |
| Reported Synthesis Yield | 58% (overall yield for a 7-step synthesis) | |
| Purity | High, with defined impurity profiles | |
| Biological Activity | S1P receptor modulator | [14][15] |
Experimental Protocol: A Representative Synthesis of Fingolimod
This is a multi-step synthesis, and a generalized outline is provided. For detailed procedures, refer to the cited literature.
-
Starting Material: Octanophenone.
-
Key Steps:
-
Reduction of the ketone.
-
Installation of a nitro group.
-
Henry reaction to introduce the gem-hydroxyl methyl moiety.
-
Reduction of the nitro group to an amine.
-
Salt formation to yield Fingolimod hydrochloride.
-
Visualization:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of (-)- and (+)-[¹¹C]galanthamine as PET tracers for cerebral acetylcholinesterase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102942490A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]
- 7. wjpls.org [wjpls.org]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 12. medjpps.com [medjpps.com]
- 13. Synthesis and anticonvulsant activity of new phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of Conformationally Constrained Fingolimod Analogues—Discovery of an Orally Active Sphingosine 1-Phosphate Receptor Type-1 Agonist and Receptor Type-3 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of tert-Butyl 5-bromoindoline-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the N-Boc protection of 5-bromoindoline can stem from several factors:
-
Inefficient Deprotonation: The indoline nitrogen must be deprotonated to become sufficiently nucleophilic. If using a weak base, the reaction may be incomplete.
-
Reagent Quality: The primary reagents, 5-bromoindoline and Di-tert-butyl dicarbonate (Boc-anhydride), must be pure. Moisture in the reaction can consume the base and hydrolyze the Boc-anhydride.
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.[1]
-
Suboptimal Temperature: The reaction may be sluggish at room temperature, especially if there is steric hindrance.[1]
Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
A2: A common side product is the di-Boc protected indoline, where a second Boc group is added. Another possibility is the formation of by-products from reactions with impurities. To minimize these:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of Boc-anhydride, but avoid a large excess which can promote double addition.
-
Use a Catalyst: Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly improve the reaction rate and selectivity for the N-Boc product, often allowing the reaction to proceed under milder conditions.[2][3]
-
Purify Starting Material: Ensure your 5-bromoindoline is pure before starting the reaction.
Q3: The reaction seems to be stalled and is not going to completion. What steps can I take?
A3: If the reaction is incomplete after the standard reaction time, consider the following:
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can help drive it to completion.[1] Monitor by TLC to avoid decomposition.
-
Extend Reaction Time: Some reactions, particularly on a larger scale, may simply require more time.[1]
-
Add More Reagent: If you suspect reagent degradation, a small additional charge of Boc-anhydride and base can be introduced.
Q4: I am having difficulty with the purification of the final product. What is the recommended procedure?
A4: The product is typically purified by flash column chromatography on silica gel.[4]
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexane.[4] Start with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity.
-
Work-up Procedure: Before chromatography, a standard aqueous work-up is essential. Dilute the reaction mixture with a solvent like dichloromethane or ethyl acetate, wash with water and then brine to remove water-soluble impurities and salts.[3][4] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[3][4]
Q5: Can I use a different base besides triethylamine (TEA) or DMAP?
A5: Yes, other bases can be used.
-
Sodium Hydride (NaH): For a stronger base, NaH can be effective, particularly if deprotonation is an issue. This requires strictly anhydrous conditions and an appropriate solvent like THF or DMF.[1]
-
Aqueous Base: For some substrates, an aqueous basic solution like sodium bicarbonate or sodium hydroxide can be used, creating a two-phase system with an organic solvent.[5][6]
Quantitative Data Summary
Optimizing reaction conditions is critical for maximizing yield. The following table summarizes typical conditions and expected outcomes for the Boc protection of bromoindoles.
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 5-Bromoindoline | 5-Bromoindoline | 7-Bromoindole |
| Base | Triethylamine (TEA) | Sodium Hydride (NaH) | 4-(Dimethylamino)pyridine (DMAP)[3] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dichloromethane (DCM)[3] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp[3] |
| Reaction Time | 2-4 hours | 2-4 hours | 15 hours[3] |
| Typical Yield | Good to Excellent | Good to Excellent | 90-98%[3] |
Detailed Experimental Protocol
This protocol is a standard procedure for the N-Boc protection of 5-bromoindoline.
Materials:
-
5-Bromoindoline (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoindoline (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench it by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.[4]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: A logical guide to diagnosing and resolving low yield issues.
Reaction Pathway
This diagram illustrates the chemical transformation from 5-bromoindoline to the N-Boc protected product.
Caption: The N-Boc protection reaction of 5-bromoindoline.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of tert-Butyl 5-bromoindoline-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of tert-butyl 5-bromoindoline-1-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Product is not eluting from the column | 1. Solvent polarity is too low. 2. Compound decomposition on silica gel. 3. Strong interaction with acidic silica. | 1. Gradually increase the polarity of the eluent system. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try moving to 8:1 or 5:1.[1] A methanol flush at the end of the column can elute highly polar compounds.2. The N-Boc protecting group can be acid-labile and may be cleaved by the slightly acidic nature of silica gel. To test for decomposition, spot the crude material on a TLC plate, let it sit for an hour, and then elute. If a new spot appears or the original spot diminishes, decomposition is likely. Consider using deactivated silica (by washing with a triethylamine solution) or an alternative stationary phase like alumina.[2]3. The indoline nitrogen, even when Boc-protected, can interact with acidic silanol groups. Pre-treating the silica gel with a base like triethylamine or adding a small percentage (0.1-1%) of triethylamine to the eluent can mitigate this. |
| Poor separation of product and impurities | 1. Inappropriate eluent system. 2. Column overloading. 3. Improper column packing. | 1. The polarity of the eluent may not be optimal for separating the target compound from impurities like unreacted 5-bromoindoline or di-Boc protected byproducts. Run several TLCs with varying solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying dichloromethane/hexane) to find the best separation before running the column.2. Using too much crude material for the amount of silica gel will result in broad bands and poor separation. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Cracks or channels in the silica bed will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly and the top surface is level. |
| Product elutes with the solvent front | Solvent polarity is too high. | The eluent system is too polar, causing the compound to have a very high Rf value and elute immediately. Start with a less polar solvent system. For example, begin with pure hexane and gradually increase the percentage of ethyl acetate. |
| Streaking or tailing of the product band | 1. Compound is sparingly soluble in the eluent. 2. Acidic or basic nature of the compound. 3. Column overloading. | 1. If the compound is not fully soluble in the eluent as it moves down the column, it can cause tailing. Ensure the chosen eluent system is a good solvent for your compound. Dry loading the sample onto the column can sometimes help.2. As mentioned, the indoline moiety can interact with silica. Adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds) can improve peak shape.3. Overloading the column can lead to tailing. Use an appropriate amount of crude material for your column size. |
| Unexpected loss of product (low yield) | Decomposition on silica gel. | The N-Boc group is sensitive to acid. Prolonged exposure to silica gel can lead to deprotection. To minimize contact time, use flash chromatography with applied pressure to speed up the elution. Neutralizing the silica gel as described above is also recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the column chromatography of this compound?
A1: A common and effective eluent system is a mixture of hexane and ethyl acetate. A good starting point is a 10:1 ratio of petroleum ether (or hexane) to ethyl acetate.[1] Another reported system is 4:1 hexanes:ethyl acetate.[2] It is highly recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the product.
Q2: What are the common impurities I should expect?
A2: The most common impurities from the synthesis are the unreacted starting material, 5-bromoindoline, and potentially the di-Boc protected byproduct, where a second Boc group has been added. Unreacted 5-bromoindoline is more polar and will have a lower Rf value than the desired product.
Q3: How can I visualize the compound on a TLC plate?
A3: this compound is UV active due to the aromatic ring system and can be visualized under a UV lamp (254 nm). Alternatively, staining with a potassium permanganate (KMnO₄) solution can be used.
Q4: Is this compound stable on silica gel?
A4: The N-Boc protecting group can be sensitive to the acidic nature of silica gel, which can lead to its removal (deprotection). While generally stable enough for flash chromatography, prolonged exposure, especially on highly acidic silica or with heating, can cause decomposition. If you observe significant product loss, consider using neutralized silica gel or an alternative adsorbent like alumina.
Q5: What is the expected yield after purification?
A5: The yield can vary depending on the success of the preceding reaction and the care taken during purification. A reported yield for the purification of this compound by flash column chromatography is 35%.[1] Another synthesis reported a 95% yield after isolation, which may or may not have involved chromatographic purification.[2]
Experimental Protocols
Thin Layer Chromatography (TLC) for Eluent System Selection
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, make a small spot of the dissolved crude mixture.
-
Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 10:1 ratio).
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the solvent ratio to achieve an Rf of ~0.2-0.3 for the desired product to ensure good separation on the column.
Column Chromatography Protocol
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using either a dry packing or slurry packing method with the initial, least polar eluent (e.g., 10:1 petroleum ether:ethyl acetate).[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the determined non-polar solvent system (e.g., 10:1 petroleum ether:ethyl acetate).[1]
-
Maintain a constant flow rate. For flash chromatography, apply gentle pressure with an inert gas or a pump.
-
Collect fractions in test tubes.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Eluent System 1 | Petroleum ether / Ethyl acetate (10:1) | [1] |
| Eluent System 2 | Hexanes / Ethyl acetate (4:1) | [2] |
| Reported Yield | 35% | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-Butyl 5-bromoindoline-1-carboxylate, with a focus on the removal of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromoindoline) is fully consumed. Consider extending the reaction time or slightly increasing the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O).
-
-
Possible Cause: Degradation of the starting material or product.
-
Solution: 5-bromoindoline can be sensitive to strong bases and acids. Ensure the reaction conditions are appropriately mild. The Boc-protected product is sensitive to acidic conditions.[1] Maintain a neutral or slightly basic pH during the workup.
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
-
Possible Cause: Formation of byproducts.
-
Solution: The primary byproduct is often unreacted (Boc)₂O. Other possibilities include byproducts from the degradation of 5-bromoindoline, such as oxidized species.
-
-
Possible Cause: Over-alkylation.
-
Solution: While less common for Boc protection, ensure accurate stoichiometry to prevent potential side reactions.
-
Issue 3: Difficulty in Purifying the Product
-
Possible Cause: Co-elution of the product with byproducts during column chromatography.
-
Solution: Optimize the solvent system for silica gel chromatography. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate can effectively separate the desired product from less polar byproducts like excess (Boc)₂O and more polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is typically unreacted di-tert-butyl dicarbonate ((Boc)₂O). Given the reactivity of the indoline core, other potential impurities can arise from oxidation of the 5-bromoindoline starting material, especially if exposed to air for extended periods. The indole N-H is acidic and can be deprotonated under basic conditions, which could potentially lead to side reactions if not properly controlled during the protection step.[2]
Q2: How can I remove unreacted di-tert-butyl dicarbonate ((Boc)₂O) from my reaction mixture?
A2: There are several effective methods:
-
Aqueous Workup: Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate, can help to hydrolyze and remove some of the excess (Boc)₂O.
-
Column Chromatography: Silica gel chromatography is a very effective method for separating the desired product from (Boc)₂O.
-
Chemical Scavengers: The use of nucleophilic scavengers can convert (Boc)₂O into more easily removable byproducts.
Q3: What are the optimal storage conditions for 5-bromoindoline and this compound?
A3: Both 5-bromoindoline and its Boc-protected derivative can be sensitive to light and moisture.[3][4] It is recommended to store them in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is advisable.[5]
Q4: Can I use a strong base for the Boc protection of 5-bromoindoline?
A4: While a base is often used to facilitate the reaction, strong bases under harsh conditions (e.g., heating) should be avoided as they can cause decomposition of the indoline ring.[2] Milder bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) as a catalyst are generally preferred.[2]
Q5: My purified product is colored. Is this normal?
A5: The product, this compound, should ideally be a white to off-white solid. A colored product may indicate the presence of oxidized impurities. If the color is significant, further purification by recrystallization or another round of column chromatography may be necessary.
Data Presentation
The stability of the related compound, 5-bromoindole, under various stress conditions can provide insights into the potential degradation pathways for 5-bromoindoline.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Reference |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux | Indole rings are susceptible to acid-catalyzed dimerization or polymerization. | [3] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux | Potential for hydrolysis or rearrangement. | [3] |
| Oxidation | 3% - 30% H₂O₂, ambient temperature | Oxidation of the indole ring, potentially leading to oxindole and isatin derivatives. | [3] |
| Photodegradation | Exposure to UV and visible light | Photolytic cleavage or rearrangement. Brominated aromatic compounds can be light-sensitive. | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 5-bromoindoline (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), add a base such as triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the mixture. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) can be added to accelerate the reaction.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Removal of Excess (Boc)₂O by Column Chromatography
-
Concentrate the crude reaction mixture.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).
-
Load the adsorbed crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to isolate the pure this compound.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Navigating the Complexities of N-Boc-Indole Bromination: A Technical Support Center
For researchers, scientists, and drug development professionals, the regioselective bromination of N-Boc-indole presents a frequent yet significant challenge. The electron-rich nature of the indole ring, coupled with the influence of the N-Boc protecting group, often leads to a delicate balance between reactivity and selectivity. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these critical synthetic transformations.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter in your experiments.
Issue 1: Poor Regioselectivity - Mixture of Isomers Obtained
Question: My reaction is producing a mixture of brominated N-Boc-indole isomers (e.g., C3, C5, C2) instead of the desired single regioisomer. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the bromination of N-Boc-indole is a common hurdle. The outcome is highly dependent on the interplay of several factors. Here’s a systematic approach to troubleshooting this issue:
1. Choice of Brominating Agent: The reactivity of the brominating agent is paramount.
-
For C3-Bromination: N-Bromosuccinimide (NBS) is the most commonly used reagent for selective bromination at the C3 position of N-Boc-indole. Its milder nature compared to molecular bromine helps to control the reaction.
-
For C5-Bromination: Direct bromination to achieve high selectivity at the C5 position is challenging. Often, a multi-step approach involving protection and directed lithiation might be necessary. However, using NBS in a polar aprotic solvent like N,N-dimethylformamide (DMF) can favor bromination on the benzene ring, including the C5 position.
-
For C2-Bromination: Direct C2 bromination is the most difficult to achieve due to the high reactivity of the C3 position. Specific and often complex synthetic strategies are typically required.
2. Reaction Temperature: Lowering the reaction temperature is a crucial step to enhance selectivity.
-
Running the reaction at 0 °C or even -78 °C can significantly slow down the rate of reaction, allowing the kinetic product to be formed preferentially.
3. Solvent Effects: The solvent can dramatically influence the regiochemical outcome.
-
Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are often used for C3-selective bromination with NBS.
-
Polar aprotic solvents like DMF can alter the reactivity of NBS and may lead to different selectivity, sometimes favoring bromination on the benzene ring.
4. Slow Addition of Reagent: Adding the brominating agent slowly and portion-wise helps to maintain a low concentration of the electrophile in the reaction mixture, which can minimize over-reaction and improve selectivity.
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for poor regioselectivity in N-Boc-indole bromination.
Issue 2: Over-bromination - Formation of Di- or Poly-brominated Products
Question: My reaction is yielding significant amounts of di- or even tri-brominated N-Boc-indole. How can I favor mono-bromination?
Answer: The high electron density of the indole ring makes it susceptible to multiple brominations. To control this, consider the following strategies:
-
Stoichiometry of the Brominating Agent: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Carefully weighing the reagents is critical.
-
Milder Brominating Agents: As with improving regioselectivity, using a less reactive brominating agent like NBS is preferable to the more aggressive molecular bromine (Br₂).
-
Low Temperature: Perform the reaction at low temperatures (0 °C to -78 °C) to moderate the reactivity.
-
Slow Addition: Introduce the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Issue 3: Low Yield or No Reaction
Question: I am observing a low yield of the desired brominated product, or the reaction is not proceeding at all. What could be the issue?
Answer: Several factors can contribute to low or no conversion:
-
Deactivating Effect of the N-Boc Group: The tert-butoxycarbonyl (Boc) group is electron-withdrawing, which can decrease the nucleophilicity of the indole ring compared to an unprotected indole. This can sometimes lead to slower reaction rates.
-
Purity of Reagents and Solvents: Ensure that your N-Boc-indole starting material is pure and that the solvents are anhydrous, as water can react with some brominating agents.
-
Reaction Time and Temperature: The reaction may require longer reaction times or a slight increase in temperature, but be mindful that higher temperatures can negatively impact selectivity. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inappropriate Brominating Agent: If using a very mild brominating agent, it may not be reactive enough. A slightly more reactive agent or the addition of an activator might be necessary, but this should be approached with caution to avoid selectivity issues.
Frequently Asked Questions (FAQs)
Q1: Which position of the N-Boc-indole is most reactive towards electrophilic bromination?
A1: The C3 position of the indole ring is generally the most nucleophilic and, therefore, the most reactive towards electrophilic attack. This is why C3-bromination is often the most straightforward to achieve.
Q2: How does the N-Boc protecting group influence the regioselectivity of bromination?
A2: The N-Boc group is electron-withdrawing, which reduces the overall electron density of the indole ring, making it less reactive than an unprotected indole. While it deactivates the entire ring, the C3 position generally remains the most nucleophilic. However, the steric bulk of the Boc group can also play a role, potentially hindering attack at the C2 position.
Q3: What are some common side products in the bromination of N-Boc-indole?
A3: Besides the formation of undesired regioisomers and poly-brominated products, other side reactions can occur. These may include oxidation of the indole ring or reactions involving the Boc group under harsh conditions, although the latter is less common with standard bromination procedures. One potential side reaction is the NBS-induced homo-coupling of indoles, which can lead to the formation of 2,3'-biindole derivatives.
Q4: Can I achieve selective bromination on the benzene ring (C4, C5, C6, or C7) of N-Boc-indole?
A4: Selective bromination on the benzene ring of N-Boc-indole is generally more challenging than C3 bromination. Bromination at C5 is the most commonly reported among the benzene ring positions. Using specific conditions, such as NBS in DMF, can promote substitution on the benzene moiety. However, achieving high selectivity for a single position on the benzene ring often requires more advanced strategies, such as directed metalation-bromination.
Data Presentation: Comparison of Bromination Methods
The following tables summarize typical conditions and outcomes for the regioselective bromination of N-Boc-indole. Please note that yields and selectivity can vary depending on the specific substrate and reaction scale.
Table 1: C3-Selective Bromination of N-Boc-indole
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (C3 vs. others) |
| NBS (1.1 eq) | CH₂Cl₂ | 0 to rt | 85-95 | >95:5 |
| NBS (1.1 eq) | THF | 0 | ~90 | High |
| Br₂ (1.0 eq) | CH₂Cl₂ / Pyridine | -78 | Variable | Moderate to Good |
Table 2: C5-Selective Bromination of N-Boc-indole
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (C5 vs. others) |
| NBS (1.1 eq) | DMF | 0 to rt | 60-70 | Moderate to Good |
| Br₂ (1.0 eq) | Acetic Acid | rt | Variable | Low to Moderate |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-bromoindole
This protocol describes a standard procedure for the highly regioselective bromination of N-Boc-indole at the C3 position using N-Bromosuccinimide.
Materials:
-
N-Boc-indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-indole (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure N-Boc-3-bromoindole.
Protocol 2: Synthesis of N-Boc-5-bromoindole
This protocol provides a method for the bromination of N-Boc-indole with a preference for the C5 position.
Materials:
-
N-Boc-indole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-indole (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 eq) in one portion to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate N-Boc-5-bromoindole.
Disclaimer: These troubleshooting guides and protocols are intended for informational purposes for trained chemistry professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for the safe execution of these procedures.
Technical Support Center: Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl 5-bromoindoline-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and direct method is the electrophilic bromination of the starting material, tert-Butyl indoline-1-carboxylate, using N-Bromosuccinimide (NBS) as the brominating agent. This reaction selectively installs a bromine atom onto the 5-position of the indoline ring.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this bromination? A2: NBS is favored over liquid bromine (Br₂) because it is a solid that is safer and easier to handle.[1] It provides a low, constant concentration of electrophilic bromine in the reaction mixture, which helps to control the reaction and minimize the formation of over-brominated byproducts.[1]
Q3: What are the primary challenges when scaling up this synthesis? A3: The main challenges during scale-up include maintaining adequate temperature control to prevent runaway reactions and over-bromination, ensuring homogeneous mixing of the solid NBS, managing the safe handling of large quantities of reagents and solvents, and developing an efficient purification strategy to remove byproducts like succinimide on a larger scale.
Q4: How stable is the final product, this compound? A4: The purified product is generally a stable, solid compound. For long-term storage, it is advisable to keep it in a cool, dark, and dry place in a well-sealed container to prevent potential degradation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yield can stem from several factors. The primary causes are often incomplete reaction or product loss during workup and purification.
-
Possible Cause 1: Incomplete Reaction. The starting material may not have been fully consumed.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. Ensure your NBS is fresh and has been stored properly, as it can degrade over time.
-
-
Possible Cause 2: Product Loss During Aqueous Workup. The product may have some solubility in the aqueous phase, leading to loss during extraction.
-
Solution: Before extraction, saturate the aqueous layer with brine (a saturated solution of sodium chloride). This decreases the polarity of the aqueous phase and can help drive more of your organic product into the organic layer. Perform multiple extractions with the organic solvent to ensure maximum recovery.
-
-
Possible Cause 3: Inefficient Purification. The product may be lost during column chromatography or recrystallization.
-
Solution: For chromatography, ensure the silica gel is properly packed and the eluent system is optimized to provide good separation between the product and impurities. If using recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize the amount of product remaining in the mother liquor.
-
Issue 2: Formation of Multiple Products (Over-bromination)
Question: My TLC and NMR analysis show the presence of a second brominated species, likely a di-brominated product. How can I improve the selectivity for the mono-brominated product?
Answer: The formation of di-brominated or other poly-brominated byproducts is a common issue due to the electron-rich nature of the indoline ring. Controlling the reaction conditions is critical for achieving high selectivity.
-
Possible Cause 1: Reaction Temperature is Too High. Higher temperatures increase the reaction rate and can lead to a loss of selectivity, favoring multiple brominations.
-
Solution: Maintain a low reaction temperature. It is highly recommended to perform the addition of NBS at 0 °C or even lower. Use an ice bath and monitor the internal temperature of the reaction vessel throughout the addition.
-
-
Possible Cause 2: Rapid Addition of NBS. Adding the brominating agent too quickly creates localized areas of high concentration, which promotes over-bromination.
-
Solution: Add the NBS portion-wise as a solid or as a solution in the reaction solvent (e.g., DMF) dropwise over an extended period. This ensures the concentration of the electrophilic bromine remains low and constant, favoring mono-substitution.
-
-
Possible Cause 3: Incorrect Stoichiometry. Using a significant excess of NBS will inevitably lead to over-bromination.
-
Solution: Use a stoichiometric amount of NBS (1.0 to 1.05 equivalents) relative to the starting material. Carefully weigh your reagents to ensure an accurate molar ratio.
-
Issue 3: Difficulty Removing Succinimide Byproduct
Question: After the reaction, I am struggling to remove the succinimide byproduct from my crude product. What is the best purification strategy?
Answer: Succinimide is soluble in water, especially under basic conditions. An effective aqueous workup is the key to its removal.
-
Possible Cause: Inefficient Aqueous Wash. A simple water wash may not be sufficient to remove all of the succinimide.
-
Solution 1 (Aqueous Workup): During the workup, perform multiple washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic conditions deprotonate the succinimide, increasing its solubility in the aqueous layer. Follow this with a brine wash to remove residual water from the organic layer.
-
Solution 2 (Filtration for Non-polar Solvents): If the reaction is performed in a non-polar solvent where succinimide has low solubility (e.g., chloroform), the byproduct may precipitate. In such cases, cooling the reaction mixture in an ice bath can further decrease its solubility, allowing it to be removed by filtration before the main aqueous workup.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a Boc-protected 5-bromoindole derivative, which serves as a close model for the target synthesis. Yields and reaction times can vary based on scale and specific conditions.
| Parameter | Value / Condition | Notes |
| Starting Material | tert-Butyl indoline-1-carboxylate | 1.0 equivalent |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) | Approx. 5-10 mL per gram of starting material |
| Reaction Temperature | 0 °C to Room Temperature | NBS is added at 0 °C, then the reaction is allowed to warm. |
| Reaction Time | 2 - 5 hours | Monitor by TLC until starting material is consumed. |
| Typical Yield | ~83% | Based on analogous Boc-protected 5-bromoindole synthesis.[2] |
| Purification Method | Aqueous Workup & Recrystallization/Chromatography | Recrystallization from an ethanol/water or hexane/ethyl acetate mixture is common. |
Experimental Protocols
Lab-Scale Synthesis Protocol (Targeting 10g Scale)
This protocol is adapted from standard procedures for the bromination of N-Boc protected indolines.
Materials:
-
tert-Butyl indoline-1-carboxylate (10.0 g, 1.0 equiv.)
-
N-Bromosuccinimide (NBS) (8.9 g, 1.05 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous (100 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl indoline-1-carboxylate in 100 mL of anhydrous DMF.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Slowly add the N-Bromosuccinimide (NBS) to the cold solution in small portions over 30 minutes. Ensure the internal temperature does not rise above 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then remove the ice bath and let the mixture warm to room temperature. Continue to stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material spot is no longer visible.
-
Quenching & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing 200 mL of deionized water and 150 mL of ethyl acetate. Shake and separate the layers. Extract the aqueous layer two more times with 75 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with 100 mL of saturated NaHCO₃ solution (to remove succinimide) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white or off-white solid.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and a logical approach to troubleshooting low yield issues.
Caption: General experimental workflow for the synthesis of this compound.
References
Preventing decomposition of tert-Butyl 5-bromoindoline-1-carboxylate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of tert-Butyl 5-bromoindoline-1-carboxylate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are its susceptibility to acidic conditions, which can lead to the cleavage of the tert-butyloxycarbonyl (Boc) protecting group, and potential oxidation of the indoline ring. The presence of the bromine atom may also increase its sensitivity to light.
Q2: Under what pH conditions is this compound most stable during aqueous workup?
A2: To prevent the acid-catalyzed removal of the Boc group, it is crucial to maintain neutral to slightly basic conditions (pH 7-9) during aqueous washes. Strong acidic or basic conditions should be avoided.
Q3: Can this compound be exposed to air for extended periods?
A3: While moderately stable, prolonged exposure to atmospheric oxygen, especially in solution and in the presence of light or metal catalysts, can lead to the oxidation of the indoline ring to form indole or oxindole derivatives. It is best to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to store it protected from light.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to keep this compound in a tightly sealed container, under an inert atmosphere, at low temperatures (-20°C to 4°C), and protected from light.
Troubleshooting Guide
This section addresses common issues encountered during the workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated product | Decomposition during acidic wash: The Boc group is labile in acidic conditions. | Avoid acidic washes. If an acid wash is necessary to remove basic impurities, use a very dilute and weak acid (e.g., 1% citric acid) at low temperatures (0-5°C) for a minimal amount of time. Immediately neutralize with a basic wash. |
| Oxidation of the indoline ring: The indoline moiety can be oxidized to the corresponding indole or other oxidized species. | Degas all aqueous solutions used for the workup. If possible, perform the workup under an inert atmosphere. Avoid the use of oxidizing agents. | |
| Product loss in aqueous layers: The compound may have some solubility in the aqueous phase, especially if emulsions form. | Use brine (saturated NaCl solution) for the final aqueous wash to decrease the solubility of the organic product in the aqueous layer and to help break up emulsions. | |
| Presence of a major impurity corresponding to 5-bromoindoline (de-Boc'd product) | Acidic conditions during workup: Traces of acid from the reaction mixture can cause deprotection during the workup. | Ensure the reaction is fully quenched with a mild base (e.g., saturated sodium bicarbonate solution) before starting the aqueous workup. |
| Elevated temperatures during solvent removal: Heating the compound in the presence of residual acidic impurities can lead to deprotection. | Remove the solvent under reduced pressure at a low temperature (below 40°C). | |
| Observation of colored impurities | Oxidation: Formation of colored byproducts can indicate oxidation of the indoline ring. | Handle the compound quickly and minimize its exposure to air and light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) in small amounts during storage or workup if oxidation is a persistent issue. |
| Residual metal catalyst from a preceding reaction: Some metal catalysts can promote decomposition and color formation. | If applicable, perform a filtration through a pad of celite or silica gel before the aqueous workup to remove any heterogeneous catalysts. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Aqueous Wash pH | 7.0 - 9.0 | Prevents acid-catalyzed deprotection of the Boc group. |
| Workup Temperature | 0 - 25°C | Minimizes the rate of potential decomposition reactions. |
| Solvent Removal Temperature | < 40°C | Avoids thermal decomposition and acid-catalyzed deprotection from residual impurities. |
Experimental Protocol: Robust Workup for this compound
This protocol is designed to minimize the decomposition of the target compound.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (degassed)
-
Deionized water (degassed)
-
Brine (saturated aqueous NaCl solution) (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Quenching:
-
Cool the reaction mixture to 0-10°C in an ice bath.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize any residual acids. Continue adding until gas evolution ceases and the pH of the aqueous layer is between 8 and 9.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the organic extraction solvent and gently mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing:
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Deionized water (1 x volume of organic layer).
-
Brine (1 x volume of organic layer). This will help to remove most of the water from the organic layer and break any emulsions.
-
-
-
Drying:
-
Drain the washed organic layer into a clean flask.
-
Add anhydrous Na₂SO₄ or MgSO₄ to the organic solution.
-
Gently swirl the flask and let it stand for at least 15-20 minutes to ensure all water is absorbed. The drying agent should move freely when the flask is swirled.
-
-
Filtration and Solvent Removal:
-
Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Rinse the drying agent with a small amount of fresh organic solvent to recover any remaining product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
-
Final Product:
-
The resulting crude product can be further purified by techniques such as column chromatography or recrystallization if necessary.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the workup of this compound.
Technical Support Center: Optimizing Reactions for tert-Butyl 5-bromoindoline-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving tert-butyl 5-bromoindoline-1-carboxylate. The following sections detail solvent and temperature considerations for common palladium-catalyzed cross-coupling reactions and address specific issues that may be encountered during experimentation.
General Troubleshooting and FAQs
This section addresses common issues applicable to various reactions involving this compound.
Q1: My reaction is showing a significant amount of a de-brominated indoline byproduct. What is causing this and how can I prevent it?
A: Reductive de-bromination is a common side reaction in palladium-catalyzed couplings of bromoindoles. This occurs when the aryl-palladium intermediate is intercepted by a hydride source before coupling with the desired partner.
-
Cause 1: Unprotected Indole N-H: If the related compound 5-bromoindole is used without N-protection, the acidic N-H proton can be deprotonated by the base. This increases the electron density of the indole ring, making the C-Br bond more susceptible to cleavage.
-
Solution 1: Ensure the use of This compound . The tert-butoxycarbonyl (Boc) group protects the nitrogen, preventing this pathway and leading to cleaner reactions.
-
Cause 2: Hydride Source Impurities: Solvents (like ethers) can contain peroxide impurities, and some reagents or bases may introduce hydride sources that facilitate the undesired reduction.
-
Solution 2: Use high-purity, anhydrous, and degassed solvents. Ensure all reagents are of high quality.
Q2: I am observing the formation of an unprotected 5-bromoindoline side product. Why is the Boc group being cleaved?
A: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and high temperatures.
-
Cause 1: High Reaction Temperature: Many cross-coupling reactions require heating, but temperatures exceeding 120-140°C can cause thermal cleavage of the Boc group.
-
Solution 1: Carefully control the reaction temperature. If the reaction is sluggish, consider screening more active catalyst systems that operate at lower temperatures (e.g., using modern phosphine ligands) rather than excessively increasing the heat.[1]
-
Cause 2: Acidic Conditions: The Boc group is readily cleaved by acid. While most cross-coupling reactions are run under basic conditions, acidic impurities in reagents or work-up conditions can cause deprotection.
-
Solution 2: Ensure all reagents and solvents are free from acidic impurities. During aqueous work-up, avoid strongly acidic solutions until the desired product is isolated.
Process Troubleshooting Workflow
This diagram outlines a general workflow for troubleshooting low-yield cross-coupling reactions.
Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. Optimization often involves screening the catalyst, base, and solvent system.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.). The vial is sealed with a septum, evacuated, and backfilled with argon three times. In a separate vial, the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) is weighed. A degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1), is added to the reaction vial via syringe.[2] The catalyst is then added, and the mixture is heated to 80°C with vigorous stirring.[2] The reaction is monitored by TLC or LC-MS. Upon completion (typically 2-4 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
Data Presentation: Solvent and Temperature Effects
Table 1: Comparison of Catalysts and Conditions for Suzuki Coupling of N-Protected 5-Bromo-azaheterocycles
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80 | 2 | 95 | 5-Bromo-1-ethyl-1H-indazole | [3] |
| Pd(PCy₃)₂ | K₂CO₃ | DME / H₂O | 80 | 4 | 65 | 5-Bromo-1-ethyl-1H-indazole | [3] |
| Pd(PPh₃)₄ | K₂CO₃ | DME / H₂O | 80 | 4 | 22 | 5-Bromo-1-ethyl-1H-indazole | [3] |
| Pd-Nanoparticles | K₃PO₄ | H₂O | 40 | 18 | >95 | N-Boc-7-bromotryptophan |[4] |
Note: DME = 1,2-Dimethoxyethane. Yields are highly dependent on the specific boronic acid partner.
Suzuki Coupling FAQs
Q: My reaction is sluggish at 80°C. Should I increase the temperature?
A: Yes, increasing the temperature to 90-110°C can improve the reaction rate.[5] However, be mindful of potential Boc-group cleavage at temperatures above 120°C. Before significantly increasing heat, consider screening alternative bases (e.g., Cs₂CO₃ or K₃PO₄) or more active catalyst systems (e.g., those using Buchwald-type ligands like SPhos), which may allow for lower reaction temperatures.[1]
Section 2: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. The choice of ligand, base, and solvent is critical for success.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-5 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).[6] Anhydrous, deoxygenated toluene or dioxane is added, followed by the amine coupling partner (e.g., aniline, 1.2 equiv.).[6] The vessel is sealed and heated in an oil bath to 80-110°C.[1] The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 16-24 hours). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent, dried, and purified by chromatography.
Data Presentation: Solvent and Temperature Optimization
Choosing the right solvent and temperature is crucial for the Buchwald-Hartwig amination. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used at temperatures ranging from 80-110°C.[1]
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Solvent | Typical Temperature Range (°C) | Common Bases | Notes |
|---|---|---|---|
| Toluene | 80 - 110 | NaOtBu, K₃PO₄, Cs₂CO₃ | A very common and robust solvent for this reaction. |
| 1,4-Dioxane | 80 - 100 | NaOtBu, K₃PO₄, Cs₂CO₃ | Another excellent choice, often used for its good solvating properties. |
| THF | 65 - 80 | NaOtBu, LiHMDS | Lower boiling point limits the temperature range. |
| t-BuOH | 80 - 100 | K₃PO₄, Cs₂CO₃ | Can serve as both solvent and, in some systems, influence the catalytic cycle. |
Note: The optimal conditions are highly dependent on the specific amine and ligand used.[1]
Buchwald-Hartwig Amination FAQs
Q: My reaction is not going to completion. What should I try first?
A: The choice of ligand is often the most critical parameter. If a standard ligand like Xantphos is not effective, consider screening other ligands from different classes, such as sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos). Additionally, ensure your base is sufficiently strong and anhydrous; NaOtBu is a common and effective choice.[1]
Section 3: Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and a copper(I) salt co-catalyst (e.g., CuI, 10 mol%). The tube is evacuated and backfilled with argon. Anhydrous solvent, such as THF or DMF, is added, followed by a base, typically an amine like triethylamine (Et₃N, 2.0 equiv.). Finally, the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) is added via syringe. The reaction is often run at room temperature but may require gentle heating to 60-80°C.[7][8] Progress is monitored by TLC/LC-MS. Work-up typically involves filtration to remove salts, followed by extraction and chromatographic purification.
Data Presentation: Temperature and Catalyst Loading
Modern protocols often allow for room temperature Sonogashira couplings, especially with highly active catalysts.
Table 3: Effect of Temperature and Catalyst Loading on a Copper-Free Sonogashira Coupling
| Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5.0 | Room Temp. | 0.5 | 96 |
| 2.5 | Room Temp. | 1.5 | 100 |
| 0.5 | Room Temp. | 18 | >95 |
| 0.5 | 60 | 0.5 | 80 |
| 0.5 | 100 | 0.5 | 85 |
Data adapted from a room-temperature protocol using [DTBNpP]Pd(crotyl)Cl as a precatalyst with challenging aryl bromides.[7]
Section 4: Heck Reaction
The Heck reaction couples the aryl bromide with an alkene, typically to form a trans-substituted product.
Experimental Protocol: Heck Coupling with n-Butyl Acrylate
A reaction vessel is charged with this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., triethylamine (TEA), 1.2 equiv.).[9] Anhydrous DMF or another suitable solvent is added, followed by the alkene (e.g., n-butyl acrylate, 1.5 equiv.). The mixture is degassed and heated under an inert atmosphere to 100-120°C.[10] The reaction is monitored by TLC/LC-MS. After completion, the mixture is cooled, filtered, and the product is isolated by extraction and purified by silica gel chromatography.
Data Presentation: Solvent and Base Optimization
The choice of solvent and base is critical in the Heck reaction. Polar aprotic solvents are common, and a variety of organic or inorganic bases can be used.
Table 4: Optimization of Solvent and Base for a Model Heck Reaction
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 120 | High |
| DMF | Na₂CO₃ | 120 | Moderate |
| Toluene | K₂CO₃ | 120 | Low |
| Dioxane | K₂CO₃ | 120 | Moderate |
| DMF | NEt₃ (TEA) | 120 | High |
Data generalized from typical Heck reaction optimization studies for aryl bromides.[9]
Signaling Pathway and Workflow Diagrams
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Indole Carboxylates: FT-IR and Raman Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the vibrational spectra of indole-2-carboxylate, indole-3-carboxylate, and indole-5-carboxylate, complete with experimental data and detailed protocols.
Indole carboxylates are a pivotal class of heterocyclic compounds widely recognized for their significant biological activities and as crucial intermediates in the synthesis of pharmaceuticals. The precise structural characterization of these molecules is paramount for understanding their function and for quality control in drug development. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive approach for elucidating the molecular structure and bonding of these compounds. This guide provides a comparative analysis of the FT-IR and Raman spectra of three key positional isomers: indole-2-carboxylic acid, indole-3-carboxylic acid, and indole-5-carboxylic acid, supported by experimental data and detailed methodologies.
Comparative Spectral Data
The FT-IR and Raman spectra of indole carboxylates are characterized by distinct vibrational modes corresponding to the indole ring and the carboxylic acid functional group. The position of the carboxylate on the indole ring significantly influences the vibrational frequencies, providing a unique spectral fingerprint for each isomer. Below is a summary of the key vibrational bands observed for each compound.
| Vibrational Mode | Indole-2-carboxylic Acid (cm⁻¹) | Indole-3-carboxylic Acid (cm⁻¹) | Indole-5-carboxylic Acid (cm⁻¹) |
| FT-IR | |||
| O-H stretch (Carboxylic Acid) | ~3400-2500 (broad) | ~3400-2500 (broad) | ~3400-2500 (broad) |
| N-H stretch | ~3300 | ~3389 | ~3425 |
| C=O stretch (Carboxylic Acid) | ~1680 | ~1701 | ~1670 |
| C=C stretch (Aromatic) | ~1600-1450 | ~1616, 1577, 1456 | ~1580, 1480 |
| C-N stretch | ~1330 | ~1336 | ~1340 |
| O-H bend (in-plane) | ~1420 | ~1425 | ~1430 |
| C-O stretch | ~1240 | ~1220 | ~1280 |
| O-H bend (out-of-plane) | ~930 | ~935 | ~940 |
| Raman | |||
| N-H stretch | ~3300 | ~3390 | Not clearly observed |
| C=O stretch (Carboxylic Acid) | ~1685 | ~1675 | ~1675 |
| C=C stretch (Aromatic) | ~1620, 1580 | ~1620, 1585 | ~1620, 1590 |
| Indole Ring Breathing | ~1350 | ~1355 | ~1360 |
| C-O stretch | ~1245 | ~1225 | ~1285 |
Note: The peak positions are approximate and can vary slightly based on the experimental conditions and sample preparation.
Experimental Protocols
The following are detailed methodologies for obtaining high-quality FT-IR and Raman spectra of solid indole carboxylate samples.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for analysis.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the indole carboxylate sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Raman Spectroscopy
Instrumentation: A Raman spectrometer equipped with a laser excitation source, a high-resolution spectrograph, and a sensitive detector (e.g., a charge-coupled device, CCD) is required.
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid indole carboxylate sample onto a clean microscope slide or into a capillary tube.
-
If using a microscope, place the slide on the microscope stage and bring the sample into focus.
Data Acquisition:
-
Excitation Wavelength: Common laser sources include 532 nm (green), 785 nm (near-infrared), or 1064 nm (near-infrared). The choice of laser wavelength may depend on the sample's fluorescence properties; longer wavelengths can help to minimize fluorescence.
-
Laser Power: Use the lowest laser power necessary to obtain a good quality spectrum to avoid sample degradation (typically 1-10 mW at the sample).
-
Spectral Range: 4000-100 cm⁻¹ Raman shift.
-
Integration Time and Accumulations: Typical parameters are 1-10 seconds integration time with 10-50 accumulations to achieve a good signal-to-noise ratio.
-
Calibration: Ensure the spectrometer is calibrated using a known standard, such as silicon or a polystyrene film.
Workflow and Data Analysis
The general workflow for the spectral analysis of indole carboxylates involves a series of steps from sample preparation to the final interpretation of the data. This process is crucial for obtaining reliable and reproducible results.
Mass Spectrometry Showdown: Unraveling the Fragmentation of tert-Butyl 5-bromoindoline-1-carboxylate
In the landscape of drug discovery and organic synthesis, the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable insights into the molecular weight and fragmentation patterns of synthesized molecules. This guide offers a comparative analysis of the mass spectrometric behavior of tert-Butyl 5-bromoindoline-1-carboxylate, a key building block in medicinal chemistry, against its non-brominated counterpart, tert-Butyl indoline-1-carboxylate.
The inclusion of a bromine atom significantly influences the mass spectrum, most notably through its characteristic isotopic pattern. This guide will delve into the expected fragmentation pathways of these two compounds, supported by predicted and known spectral data, to offer a clear comparison for researchers in the field.
Comparative Fragmentation Analysis
The mass spectra of this compound and tert-Butyl indoline-1-carboxylate are dominated by fragmentation events related to the tert-butoxycarbonyl (Boc) protecting group. However, the presence of bromine in the former introduces a distinctive isotopic signature that is absent in the latter.
This compound (Predicted Data):
The mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺ with a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity, indicative of the presence of a single bromine atom.[1] The primary fragmentation is anticipated to involve the loss of isobutylene (56 Da) from the Boc group to form a prominent [M-56]⁺ ion.[1] Subsequent loss of the entire Boc group (100 Da) would lead to the 5-bromoindoline radical cation.[1] A strong signal at m/z 57, corresponding to the tert-butyl cation, is also expected and often represents the base peak in the spectrum of Boc-protected compounds.[1]
tert-Butyl indoline-1-carboxylate (Alternative Compound):
For the non-brominated analogue, the molecular ion peak [M]⁺ will be a single peak at m/z 219. The fragmentation pattern is expected to mirror that of its brominated counterpart in terms of the neutral losses from the Boc group. Key fragments would include the [M-56]⁺ ion at m/z 163 and the indoline radical cation at m/z 119 following the loss of the entire Boc group. The tert-butyl cation at m/z 57 will also be a major fragment. The absence of the bromine isotope pattern makes for a simpler spectrum and allows for a direct comparison of the stabilizing effect of the bromine atom on the fragment ions.
| Ion Description | This compound (Predicted m/z) | tert-Butyl indoline-1-carboxylate (Expected m/z) | Proposed Structure/Fragment | Expected Relative Abundance |
| Molecular Ion [M]⁺ | 297/299 | 219 | Molecular Ion | Low to Medium |
| Loss of Isobutylene [M-56]⁺ | 241/243 | 163 | [M - C₄H₈]⁺ | High |
| Loss of Boc Group [M-100]⁺ | 197/199 | 119 | [M - C₅H₉O₂]⁺ | Medium to High |
| tert-Butyl Cation | 57 | 57 | [C₄H₉]⁺ | High (Often Base Peak) |
Note: The data for this compound is predicted based on the fragmentation of structurally similar compounds.[1] The m/z values for the brominated species are given for the ⁷⁹Br/⁸¹Br isotopes.
Experimental Protocols
The following outlines a general procedure for the analysis of this compound and its analogues using Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[1]
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.[1]
-
For positive ion mode analysis, consider adding 0.1% (v/v) formic acid to the final solution to enhance protonation.[1]
-
If necessary, filter the solution through a 0.22 µm syringe filter.[1]
-
-
Instrumentation and Analysis:
-
Ionization Mode: Positive ion mode is generally preferred for Boc-protected amines.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Scan Range: Set the mass scan range to cover the expected molecular ion and fragment masses (e.g., m/z 50-500).
-
Data Acquisition: Acquire data in full scan mode to obtain a comprehensive mass spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph:
-
Inlet: Split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for this type of compound.
-
Oven Program: A temperature gradient program should be optimized to ensure good separation and peak shape (e.g., initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min).
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer.
-
Scan Range: Set the mass scan range from m/z 40 to 400.
-
-
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates the typical workflow for the mass spectrometry analysis of a small organic molecule like this compound.
References
A Comparative Guide to the Synthesis of Substituted Bromoindolines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted bromoindolines is a critical process in medicinal chemistry and materials science, providing key intermediates for a wide range of biologically active compounds and functional materials. The strategic introduction of a bromine atom onto the indoline scaffold allows for further functionalization, making the choice of synthetic route a crucial consideration in terms of efficiency, substrate scope, and overall yield. This guide provides an objective comparison of several prominent synthetic routes to substituted bromoindolines, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of an appropriate synthetic strategy for a substituted bromoindoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a summary of key quantitative data for several common methods.
| Synthesis Route | Key Reagents & Conditions | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Arylhydrazine, ketone/aldehyde, acid catalyst (e.g., ZnCl₂, PPA) | Variable, typically 40-70% | Broad, depends on availability of substituted hydrazines and carbonyl compounds. | Well-established, versatile for various substitutions. | Harsh acidic conditions, potential for side reactions and low regioselectivity with unsymmetrical ketones. |
| Bischler-Möhlau Indole Synthesis | α-Bromoacetophenone, excess aniline, acid catalyst | Moderate to good, 50-80% | Primarily for 2-arylindoles. Tolerates some functional groups on the aniline. | Direct synthesis of 2-arylindoles. | Requires elevated temperatures, excess aniline, and can produce isomeric mixtures. |
| Larock Indole Synthesis | o-Haloaniline, internal alkyne, Pd catalyst, base | Good to excellent, 60-95% | Broad alkyne and aniline scope, including functionalized derivatives. | High yields, good functional group tolerance, mild conditions. | Cost of palladium catalyst, requires specific o-haloaniline precursors. |
| Batcho-Leimgruber Indole Synthesis | o-Nitrotoluene derivative, DMFDMA, reducing agent (e.g., Raney Ni/H₂, Fe/AcOH) | Good to excellent, 70-90% | Good for a variety of substituted indoles. | High yields, mild reduction conditions possible. | Requires multi-step sequence, availability of substituted o-nitrotoluenes. |
| Direct Bromination of Indolines | Indoline, Bromine or NBS, solvent | Variable, can be high for specific isomers | Dependent on the directing effects of existing substituents on the indoline ring. | Simple, one-step procedure. | Often leads to mixtures of isomers, difficult to control regioselectivity. |
| Palladium-Catalyzed Intramolecular Cyclization | Tethered o-bromoaniline derivative, Pd catalyst, base | Good to excellent, 70-95% | Dependent on the synthesis of the acyclic precursor. | High regioselectivity, good yields. | Requires synthesis of a specific acyclic precursor. |
Experimental Protocols & Methodologies
This section provides detailed experimental procedures for key synthetic routes to substituted bromoindolines.
Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1]
Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1–1.5 eq) to the solution and stir at room temperature for 30–60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture into a beaker of ice water. c. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude product by silica gel column chromatography. b. Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.
Larock Indole Synthesis of a 2,3-Disubstituted Bromoindole
The Larock indole synthesis is a powerful palladium-catalyzed method for preparing polysubstituted indoles.[2][3]
Experimental Protocol:
-
To a reaction vessel, add the o-bromoaniline derivative (1.0 eq), the internal alkyne (1.2 eq), K₂CO₃ (5.0 eq), and LiCl (1.0 eq).
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.05 eq) as the catalyst system.
-
Add DMF as the solvent.
-
Heat the mixture at 100°C for 1.5 hours.
-
Work-up: a. Cool the reaction to room temperature. b. Dilute with a suitable solvent and filter through a pad of celite. c. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired 2,3-disubstituted bromoindole.
Batcho-Leimgruber Indole Synthesis of 6-Bromoindole
This two-step method is highly effective for preparing indoles from o-nitrotoluenes.[4]
Experimental Protocol:
-
Enamine Formation: A mixture of 4-bromo-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated. The reaction progress is monitored by TLC.
-
Reductive Cyclization: The crude enamine from the previous step is dissolved in a suitable solvent (e.g., methanol, ethyl acetate). A reducing agent, such as Raney Nickel and hydrazine hydrate or catalytic hydrogenation with Pd/C, is added. The reaction is stirred until the starting material is consumed.
-
Work-up: a. The catalyst is removed by filtration through celite. b. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford 6-bromoindole.
Bischler-Möhlau Synthesis of a 2-Aryl-bromoindole
This classical method provides a direct route to 2-arylindoles.[5][6]
Experimental Protocol:
-
In a suitable reaction vessel, a mixture of the α-bromoacetophenone and an excess of the bromoaniline (typically 2-3 equivalents) is heated, often in a high-boiling solvent or neat.
-
The reaction is typically carried out at elevated temperatures (150-200 °C) for several hours.
-
Work-up: a. After cooling, the reaction mixture is treated with an acid to protonate the excess aniline. b. The product is then extracted with an organic solvent. c. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
This guide provides a foundational comparison of key synthetic routes to substituted bromoindolines. The choice of method will ultimately be dictated by the specific target molecule, available resources, and desired scale of production. Researchers are encouraged to consult the primary literature for more detailed information and specific examples related to their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Tert-butyl Indoline Carboxylate Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into the conformation, stereochemistry, and intermolecular interactions that govern a compound's behavior. This guide offers a comparative overview of the crystallographic data and experimental protocols for a selection of tert-butyl indoline carboxylate derivatives, compounds of significant interest in medicinal chemistry.
While a comprehensive, publicly available crystal structure for the parent tert-butyl indoline carboxylate remains elusive, crystallographic studies on several of its substituted derivatives provide a window into the structural landscape of this important scaffold. This guide synthesizes available data to facilitate comparison and to provide detailed experimental workflows for researchers undertaking similar structural investigations.
Crystallographic Data at a Glance
The following table summarizes the key crystallographic parameters for a selection of tert-butyl indoline and related carbazole carboxylate derivatives. These data, gleaned from published research, highlight the variations in crystal packing and unit cell dimensions that arise from different substitutions on the core indoline or carbazole framework.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | T (K) |
| tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate | C19H28BNO4 | Monoclinic | P21/c | 10.3421(3) | 11.5343(4) | 16.7869(5) | 90 | 98.543(1) | 90 | 4 | 293 |
| tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | C19H25BClNO4 | Monoclinic | P21/n | 10.935(3) | 12.041(3) | 16.213(4) | 90 | 104.321(6) | 90 | 4 | 296 |
| tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate | C26H24N2O2 | Monoclinic | P21/c | 10.886(2) | 11.581(2) | 17.028(3) | 90 | 96.87(3) | 90 | 4 | 293 |
| tert-butyl 3,6-diiodocarbazole-9-carboxylate | C17H15I2NO2 | Triclinic | P-1 | 8.4532(7) | 9.1234(7) | 12.8784(10) | 90.994(6) | 98.453(6) | 101.134(6) | 2 | 100 |
Experimental Pathways: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and finally, the collection and analysis of X-ray diffraction data. The protocols outlined below are representative of the methodologies employed for the derivatives presented in this guide.
General Synthesis and Crystallization
The synthesis of tert-butyl indoline carboxylate derivatives often involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the parent indoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Subsequent modifications to the indoline ring can then be carried out to introduce various substituents.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, ethyl acetate, and dichloromethane. The choice of solvent and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer, typically under a stream of cold nitrogen gas (around 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
A Note on tert-Butyl 7-bromo-1H-indole-1-carboxylate
It is noteworthy that a comprehensive search of crystallographic databases reveals an absence of publicly available, detailed X-ray diffraction data for tert-butyl 7-bromo-1H-indole-1-carboxylate.[1] While synthetic routes to this compound are documented, its definitive crystal structure remains to be determined and published.[1] The determination of this structure would be a valuable contribution to the field, providing a key data point for understanding the influence of a C7-bromo substituent on the solid-state packing of the tert-butyl indoline carboxylate scaffold.
Caption: Relationship between the core scaffold and derivatives with available or missing crystal structures.
References
A Comparative Guide to Purity Assessment of tert-Butyl 5-bromoindoline-1-carboxylate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like tert-Butyl 5-bromoindoline-1-carboxylate is critical for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a standard reversed-phase HPLC method with alternative analytical techniques, supported by experimental protocols and data presentation.
Standard Purity Assessment by Reversed-Phase HPLC
Reversed-phase HPLC is a robust and widely used method for determining the purity of moderately polar to nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
A suitable HPLC method, adapted from established protocols for similar N-Boc protected bromo-heterocyclic compounds, is presented below.[1] This method is effective for separating the main compound from potential process-related impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more nonpolar impurities. An example gradient is shown in Table 1.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve a small amount of this compound in acetonitrile or a mixture of the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Table 1: Illustrative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Potential Impurities
During the synthesis of this compound, several impurities can arise. The most common are typically the unreacted starting material and by-products from over-reaction.[1]
-
5-bromoindoline (Starting Material): Incomplete reaction will result in the presence of the starting material. Being more polar, it will have a shorter retention time than the product.
-
Di-Boc-protected 5-bromoindoline (By-product): Over-protection can lead to the formation of a di-tert-butoxycarbonyl derivative, which would be significantly more nonpolar and have a longer retention time.[1]
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool for quantitative purity assessment, orthogonal methods can provide complementary information, such as structural confirmation and identification of impurities.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Feature | Reversed-Phase HPLC | Quantitative ¹H NMR (qNMR) | LC-MS | Thin-Layer Chromatography (TLC) |
| Primary Application | Quantitative purity assessment, separation of impurities. | Structural confirmation, absolute quantitation without a reference standard of the analyte. | Identification of impurities by mass, confirmation of product identity. | Rapid reaction monitoring, qualitative purity check. |
| Information Provided | Retention time, peak area (for % purity). | Chemical shifts, coupling constants, integral values for proton counting. | Mass-to-charge ratio (m/z) of parent compound and impurities. | Retention factor (Rf), visualization of spots. |
| Strengths | High sensitivity, high resolution, well-established and robust.[2] | Provides detailed structural information, can quantify without a specific reference standard for the analyte.[3] | High specificity for impurity identification, can be coupled with HPLC for enhanced analysis. | Simple, fast, and inexpensive for qualitative checks.[4] |
| Limitations | Indirect structural information, requires reference standards for impurity identification. | Lower sensitivity for trace impurities, can be complex to interpret. | Quantitative accuracy can be lower than HPLC-UV without careful calibration. | Low resolution, not suitable for quantitative analysis. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for HPLC and ¹H NMR analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.
Logical Relationship for Method Selection
The choice of analytical method often depends on the stage of research or development and the specific information required.
Caption: Decision tree for selecting a purity assessment method.
References
Spectroscopic Fingerprints: A Comparative Guide to tert-Butyl 5-bromoindoline-1-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of isomeric compounds is a critical step that underpins the reliability of experimental outcomes and the safety of therapeutic agents. Positional isomers, such as the bromo-substituted derivatives of tert-Butyl indoline-1-carboxylate, often exhibit distinct biological activities and physicochemical properties. Consequently, robust analytical methods are essential to differentiate and characterize these closely related molecules. This guide provides a comparative overview of the spectroscopic properties of tert-Butyl 5-bromoindoline-1-carboxylate and its positional isomers, offering a framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
¹H NMR Spectroscopy Data
The chemical shifts in ¹H NMR are highly sensitive to the electronic environment of the protons. The position of the bromine atom on the benzene ring significantly influences the splitting patterns and chemical shifts of the aromatic protons, providing a unique fingerprint for each isomer.
| Isomer | Aromatic Protons (ppm) | Indolinic Protons (ppm) | tert-Butyl Protons (ppm) |
| 4-Bromo | Predicted complex multiplet patterns | ~3.0-4.0 (m) | ~1.5 (s, 9H) |
| 5-Bromo | Predicted distinct aromatic signals | ~3.0-4.0 (m) | ~1.5 (s, 9H) |
| 6-Bromo | Predicted distinct aromatic signals | ~3.0-4.0 (m) | ~1.5 (s, 9H) |
| 7-Bromo | ~7.8-7.9 (d, 1H, H-4), ~7.5-7.6 (d, 1H, H-6), ~7.1-7.2 (t, 1H, H-5)[1] | ~3.0-4.0 (m) | ~1.6-1.7 (s, 9H)[1] |
Note: 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet. Data for the 7-bromo isomer is predicted.
¹³C NMR Spectroscopy Data
¹³C NMR provides insight into the carbon framework of the molecule. The chemical shift of the carbon atom directly bonded to the bromine will be significantly affected, as will the shifts of the other aromatic carbons due to changes in electron density.
| Isomer | Aromatic Carbons (ppm) | Indolinic Carbons (ppm) | Carbamate Carbonyl (ppm) | tert-Butyl Carbons (ppm) |
| 4-Bromo | C-4 expected to be significantly shifted | ~28-55 | ~150-155 | ~28, ~80 |
| 5-Bromo | C-5 expected to be significantly shifted | ~28-55 | ~150-155 | ~28, ~80 |
| 6-Bromo | C-6 expected to be significantly shifted | ~28-55 | ~150-155 | ~28, ~80 |
| 7-Bromo | ~135-136 (C-7a), ~130-131 (C-3a), ~125-126 (C-6), ~124-125 (C-4), ~121-122 (C-5)[1] | ~28-55 | ~149-150[1] | ~28, ~84 |
Note: Data for the 7-bromo isomer is predicted.
IR Spectroscopy Data
Infrared spectroscopy is a valuable tool for identifying functional groups. While all isomers will exhibit characteristic peaks for the carbamate C=O stretch, N-H bend (if present), and C-H stretches, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Isomer | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 4-Bromo | ~1700-1730 | ~1450-1600 | ~1200-1300 | ~500-600 |
| 5-Bromo | ~1700-1730 | ~1450-1600 | ~1200-1300 | ~500-600 |
| 6-Bromo | ~1700-1730 | ~1450-1600 | ~1200-1300 | ~500-600 |
| 7-Bromo | ~1730[1] | ~1580[1] | ~1250[1] | ~500-600 |
Note: Data for the 7-bromo isomer is predicted.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. All isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). However, the relative abundances of fragment ions may differ slightly between isomers.
| Isomer | Molecular Ion [M]⁺ (m/z) | [M-56]⁺ (Loss of isobutylene) | [M-100]⁺ (Loss of Boc group) | [C₄H₉]⁺ (tert-Butyl cation) |
| 4-Bromo | 297/299 | 241/243 | 197/199 | 57 |
| 5-Bromo | 297/299 | 241/243 | 197/199 | 57 |
| 6-Bromo | 297/299 | 241/243 | 197/199 | 57 |
| 7-Bromo | 297/299[2] | 241/243[2] | 197/199[2] | 57[2] |
Note: Data for the 7-bromo isomer is predicted.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the tert-Butyl bromoindoline-1-carboxylate isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 75 MHz or higher.
-
-
Data Processing: Process the raw data using appropriate software to obtain the final spectrum. Chemical shifts should be reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1-10 µg/mL.[2]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The presence of the characteristic bromine isotopic pattern should be confirmed.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and differentiation of the this compound isomers.
Caption: Workflow for Isomer Differentiation.
This structured analytical approach, combining multiple spectroscopic techniques, is paramount for the definitive identification of tert-Butyl bromoindoline-1-carboxylate isomers, ensuring the integrity and reproducibility of research in drug discovery and development.
References
Reactivity Face-Off: A Comparative Analysis of 5-Bromo and 7-Bromo Indoline Carboxylates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the indoline scaffold is a cornerstone of modern medicinal chemistry. Bromo-substituted indoline carboxylates are pivotal intermediates, offering a versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 5-bromoindoline carboxylates versus their 7-bromo counterparts, supported by established chemical principles and analogous experimental data.
The regiochemistry of the bromine substituent on the indoline ring profoundly influences its reactivity in common cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. This difference in reactivity is primarily governed by a combination of electronic and steric effects.
Theoretical Underpinnings: Electronic vs. Steric Effects
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. The rate of this step, which is often rate-determining, is sensitive to both the electronic properties of the aromatic ring and the steric environment around the carbon-halogen bond.
-
Electronic Effects: The bromine atom exerts a deactivating inductive effect (-I) and a weak activating resonance effect (+M) on the aromatic ring. In the case of both 5-bromo and 7-bromo indoline carboxylates, the electronic influence of the bromine atom on the overall electron density of the benzene ring portion is broadly similar.
-
Steric Effects: The most significant factor differentiating the reactivity of the 5- and 7-bromo isomers is steric hindrance. The C7 position is ortho to the fused pyrrolidine ring and is in proximity to the N-H or N-substituent of the indoline core. This steric congestion can hinder the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. The C5 position, in contrast, is relatively unencumbered. It is expected that 7-substituted indoles may fail to react in certain transformations due to the prevention of catalyst binding to the indole nitrogen[1].
This leads to a general reactivity trend where 5-bromoindoline carboxylates are anticipated to be significantly more reactive than 7-bromoindoline carboxylates in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
| Reaction Type | 5-Bromo Indoline Carboxylate | 7-Bromo Indoline Carboxylate | General Observations |
| Suzuki-Miyaura Coupling | Generally high yields under standard conditions. | Expected to require more forcing conditions (higher temperatures, longer reaction times, and potentially more specialized ligands) to achieve comparable yields. | The steric hindrance at the C7 position is a major impediment to the oxidative addition step. |
| Buchwald-Hartwig Amination | Readily undergoes amination with a variety of primary and secondary amines. | Likely to exhibit lower reactivity, necessitating careful optimization of catalyst, ligand, and base. | The bulky phosphine ligands often required for this reaction can exacerbate the steric clash at the C7 position. |
| Heck Reaction | Efficient coupling with a range of alkenes. | Lower yields and potential for side reactions are anticipated due to the less favorable kinetics of the initial oxidative addition. | The formation of palladium black, indicating catalyst decomposition, might be more pronounced with the less reactive 7-bromo isomer. |
| Sonogashira Coupling | High yields are typically achieved with terminal alkynes under standard Pd/Cu catalysis. | Slower reaction rates and lower yields are expected. Optimization of reaction conditions is crucial for success. | The copper co-catalyst can sometimes be sensitive to steric hindrance around the reaction site. |
Experimental Protocols
The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions. Note that for the less reactive 7-bromoindoline carboxylates, optimization of these conditions, such as increased temperature, longer reaction times, and the screening of different ligands and bases, will likely be necessary.
Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative (Analogous System)
Materials:
-
5-Bromoindole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the 5-bromoindole derivative, arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the toluene/water solvent mixture.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and stir the mixture at 80-100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 5-Bromoindole
Materials:
-
5-Bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous dioxane
Procedure:
-
Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.[2]
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous dioxane, followed by the amine.[2]
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.[2]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[2]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a logical workflow for comparing the reactivity of the two isomers.
Conclusion
References
The Strategic Role of tert-Butyl 5-bromoindoline-1-carboxylate in the Advancement of Targeted Cancer Therapies
For Immediate Release
In the landscape of targeted therapy development, the selection of versatile and efficient chemical building blocks is paramount to the successful synthesis of novel and effective therapeutic agents. Among these, tert-Butyl 5-bromoindoline-1-carboxylate has emerged as a important precursor in the generation of highly specific kinase inhibitors and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of its application in developing targeted therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The indoline scaffold, protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a bromine atom, offers a synthetically tractable handle for a variety of coupling reactions. This enables the construction of complex molecular architectures necessary for potent and selective inhibition of key cancer-driving proteins such as Bruton's tyrosine kinase (BTK) and Cyclin-dependent kinase 9 (CDK9), as well as for the assembly of PROTACs designed to induce the degradation of these targets.
Comparative Efficacy of Kinase Inhibitors Derived from Indoline Scaffolds
The true measure of a chemical precursor's utility lies in the efficacy of the final therapeutic compounds it helps to create. Below is a comparative analysis of kinase inhibitors where indoline-based structures play a key role, benchmarked against other established agents.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical component of the B-cell receptor signaling pathway, making it a prime target in B-cell malignancies. Fenebrutinib (GDC-0853) is a potent and selective, non-covalent BTK inhibitor whose synthesis can involve precursors structurally related to this compound.
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Potency (IC50, nM) | Key Features |
| Fenebrutinib | BTK | 0.91 - 4.7 | 2.9 (Ramos B-cells) | Non-covalent, reversible inhibitor; active against C481S mutant. |
| Ibrutinib | BTK, TEC, EGFR, etc. | 0.5 | - | Covalent, irreversible inhibitor; first-in-class, but with off-target effects. |
| Tolebrutinib | BTK | - | 0.4 - 0.7 (Ramos B-cells, HMC microglia) | Covalent, irreversible inhibitor with good CNS penetrance. |
| Evobrutinib | BTK | - | 33.5 (Ramos B-cells) | Covalent, irreversible inhibitor. |
Table 1: Comparative in vitro efficacy of selected BTK inhibitors. Fenebrutinib, with its indoline-related core, demonstrates high potency and a favorable non-covalent binding mode, offering potential advantages in overcoming resistance mechanisms.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a key regulator of transcriptional elongation, a process often hijacked by cancer cells to ensure their survival. SNS-032 is a potent inhibitor of CDK9, and its synthesis can be conceptualized from indoline-based precursors.
| Inhibitor | Target(s) | IC50 (nM) | Key Features |
| SNS-032 | CDK9, CDK7, CDK2 | 4 (CDK9) | Potent transcriptional inhibitor; induces apoptosis in cancer cells. |
| Flavopiridol | Pan-CDK inhibitor | ~3 (CDK9) | First CDK inhibitor to enter clinical trials; lacks selectivity. |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 4 (CDK9) | Potent inhibitor of multiple CDKs. |
| Riviciclib | CDK1, CDK4, CDK9 | 20 (CDK9) | Orally bioavailable CDK inhibitor. |
Table 2: Comparative in vitro efficacy of selected CDK9 inhibitors. The development of selective CDK9 inhibitors from scaffolds related to this compound is a promising strategy to target transcriptional addiction in cancer.
Application in Proteolysis-Targeting Chimeras (PROTACs)
This compound is also a valuable building block for the synthesis of linkers used in PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The nature of the linker is critical for the efficacy of the PROTAC.
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| BTK | PEG-based | 0.5 | >90 | Pomalidomide (CRBN) |
| BTK | Alkyl chain | 1-10 | ~80 | Pomalidomide (CRBN) |
| BRD4 | PEG-based | 10-30 | >95 | VHL ligand |
| BTK | Azaspirooxindolinone-based | 270 | 72.84 | Pomalidomide (CRBN) |
Table 3: Impact of linker type on the efficacy of PROTACs. Indoline-derived linkers can be tailored to optimize the formation of the ternary complex, leading to potent and efficient protein degradation.
Signaling Pathways and Mechanisms of Action
To fully appreciate the role of these targeted therapies, it is essential to understand the signaling pathways they disrupt.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of targeted therapies derived from precursors like this compound.
In Vitro Kinase Activity Assay (e.g., for BTK or CDK9)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of product formed is typically quantified using methods like fluorescence, luminescence, or radioactivity.
Methodology:
-
Reagent Preparation: Prepare solutions of the recombinant kinase, a specific substrate peptide, ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
Cellular Protein Degradation Assay (Western Blot for PROTACs)
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein induced by a PROTAC.
Principle: Western blotting is used to semi-quantitatively measure the levels of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax.
Conclusion
This compound stands out as a valuable and versatile building block in the synthesis of targeted therapies. Its utility in constructing potent and selective kinase inhibitors and highly effective PROTACs underscores its importance in modern drug discovery. The comparative data presented herein demonstrates that compounds derived from indoline-based scaffolds are competitive with and, in some cases, superior to other therapeutic agents. The continued exploration of this and similar precursors will undoubtedly fuel the development of the next generation of precision medicines for cancer and other diseases.
A Comparative Guide to DFT Studies of Physicochemical Properties in Indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of physicochemical properties of selected indoline derivatives, leveraging Density Functional Theory (DFT) studies and supporting experimental data. The information presented aims to facilitate the understanding and prediction of molecular properties crucial for drug design and development.
Comparison of Physicochemical Properties
The following tables summarize the computed physicochemical properties of three indoline derivatives: (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1), (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2), and 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonylamino]benzamide (ADB). These compounds have been selected from recent literature to illustrate the application of DFT in elucidating key molecular descriptors.
Table 1: Comparison of DFT-Calculated Electronic Properties of Indoline Derivatives
| Property | (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) | 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonylamino]benzamide (ADB) |
| DFT Method | B3LYP/6-311G(d,p)[1][2] | B3LYP/6-311G(d,p)[1][2] | B3LYP/6-311+G(d,p) |
| HOMO (eV) | -6.39[1] | -6.81[1] | -6.93 |
| LUMO (eV) | -2.60[1] | -3.21[1] | -1.98 |
| Energy Gap (ΔE, eV) | 3.79[1] | 3.60[1] | 4.95 |
| Dipole Moment (Debye) | 2.08[1] | 5.03[1] | 6.84 |
Table 2: Comparison of Global Reactivity Descriptors (Calculated via DFT)
| Parameter | (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) |
| Ionization Potential (I) | 6.39[1] | 6.81[1] |
| Electron Affinity (A) | 2.60[1] | 3.21[1] |
| Hardness (η) | 1.90[1] | 1.80[1] |
| Softness (S) | 0.26[1] | 0.28[1] |
| Electronegativity (χ) | 4.50[1] | 5.01[1] |
| Electrophilicity Index (ω) | 5.33[1] | 6.97[1] |
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data
| Compound | Calculated λmax (nm) (Method) | Experimental λmax (nm) (Solvent) |
| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | Not explicitly reported | Not available |
| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) | Not explicitly reported | Not available |
| (E)-3-benzylideneindolin-2-one (Similar structure) | Not available | ~420 (DMF)[3] |
Experimental Protocols
Synthesis of Indoline Derivatives
The synthesis of substituted 3-benzylideneindolin-2-ones, such as compounds C1 and C2, generally involves the condensation of an appropriate isatin (or oxindole) with a substituted benzaldehyde.
General Procedure for the Synthesis of (Z)-6-chloro-3-(substituted-benzylidene)indolin-2-one:
-
A mixture of 6-chlorooxindole (1 equivalent) and the corresponding substituted benzaldehyde (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of a base, typically piperidine or pyrrolidine, is added to the mixture.
-
The reaction mixture is refluxed for a period of 2-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Synthesis of 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonylamino]benzamide (ADB):
The synthesis of ADB involves a multi-step process, typically starting from indoline. A general synthetic approach would involve:
-
N-acetylation of indoline: Indoline is treated with acetic anhydride in the presence of a base to yield 1-acetylindoline.
-
Chlorosulfonylation: The 1-acetylindoline is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.
-
Sulfonamide formation: The resulting sulfonyl chloride is reacted with a substituted aniline, in this case, 4-aminobenzamide, in the presence of a base like pyridine to form the final sulfonamide product, ADB.
Physicochemical Property Determination
UV-Visible Spectroscopy:
-
Sample Preparation: A dilute solution of the indoline derivative is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMF) to an approximate concentration of 10⁻⁵ M.
-
Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline.
-
Sample Measurement: The absorbance of the sample solution is then measured over a specific wavelength range (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.
Dipole Moment Determination (Solution Method):
The experimental determination of the dipole moment of a molecule in solution is a complex process that involves measuring the dielectric constant and density of dilute solutions of the substance in a non-polar solvent.
-
Solution Preparation: A series of solutions of the indoline derivative at different concentrations are prepared in a non-polar solvent (e.g., benzene, dioxane).
-
Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a precision capacitance bridge or a dipole meter.
-
Density Measurement: The density of the pure solvent and each solution is measured using a pycnometer or a density meter.
-
Refractive Index Measurement: The refractive index of the pure solvent and each solution is measured using a refractometer.
-
Calculation: The total molar polarization of the solute at infinite dilution is determined by various methods, such as the Guggenheim or Halverstadt-Kumler methods. The dipole moment is then calculated from this value.[4][5][6][7]
Visualizations
The following diagram illustrates a typical workflow for the computational study of indoline derivatives using DFT.
The following diagram illustrates the logical relationship in evaluating a potential drug candidate based on its physicochemical properties.
References
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sfu.ca [sfu.ca]
- 5. scribd.com [scribd.com]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. chem.uzh.ch [chem.uzh.ch]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of tert-Butyl 5-bromoindoline-1-carboxylate
For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as tert-Butyl 5-bromoindoline-1-carboxylate, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Chemical and Physical Properties
| Property | Data | Source |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [1] |
| Molecular Weight | 298.18 g/mol | [1] |
| Appearance | Solid | N/A |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [3][4] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[7]
-
-
Container Labeling:
-
Waste Storage:
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes before disposal.[6]
-
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill Cleanup:
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling tert-Butyl 5-bromoindoline-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like tert-Butyl 5-bromoindoline-1-carboxylate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1] It is advisable to use double gloving for enhanced protection. | Protects against skin contact. This compound is harmful if it comes into contact with skin.[1] |
| Eye and Face Protection | Safety goggles that meet ANSI Z87.1 standards.[2] A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against eye irritation or serious eye damage from splashes.[2][3] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing.[4] For larger quantities, a chemical-resistant apron and sleeves are recommended.[4] Ensure shoes are closed-toe and wear long pants. | Minimizes skin exposure to potential splashes and contact with the chemical.[3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][4] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[2] | Prevents inhalation of dust or vapors, as the compound can be harmful if inhaled and may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational protocol is critical for safe handling.
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly.[1] Have all necessary PPE readily available and inspect it for any damage.
-
Personal Protection : Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Handling the Compound :
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to avoid the generation of dust in the open lab.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Once the procedure is complete, securely seal the container of this compound.
-
Decontaminate the work area, including any equipment used, with an appropriate solvent.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[4]
-
Wash hands and forearms thoroughly with soap and water after removing PPE.[3]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : All waste containing this compound must be treated as hazardous waste.[2] Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE : Used gloves, weighing papers, and other disposable PPE that have come into contact with the chemical should be collected in a designated hazardous waste container.[4]
-
Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
